molecular formula C18H35N3O4 B1674818 Leu-Leu-Leu-OH CAS No. 10329-75-6

Leu-Leu-Leu-OH

Cat. No.: B1674818
CAS No.: 10329-75-6
M. Wt: 357.5 g/mol
InChI Key: DNDWZFHLZVYOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leu-Leu-Leu is a tripeptide formed from three L-leucine residues. It has a role as a metabolite.
RN given refers to (L-Leu-L-Leu-L-Leu)-isome

Properties

CAS No.

10329-75-6

Molecular Formula

C18H35N3O4

Molecular Weight

357.5 g/mol

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

DNDWZFHLZVYOGF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+]

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

LLL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leu-Leu-Leu
leucyl-leucyl-leucine
trileucine

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Leu-Leu-Leu-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and behavior of Leu-Leu-Leu-OH (H-L-Leu-L-Leu-L-Leu-OH) , a model hydrophobic tripeptide used extensively in aggregation studies and supramolecular chemistry.

Executive Summary

Leu-Leu-Leu-OH (LLL) is a homotripeptide composed of three L-leucine residues. While structurally simple, it serves as a critical model system for understanding hydrophobic collapse , steric zipper assembly , and amyloid fibril formation . Its high hydrophobicity index and propensity for self-assembly make it a challenging yet valuable reagent in biomaterials research and drug delivery.

This guide addresses the "Hydrophobic Paradox" of LLL: despite being a small molecule (MW < 500 Da), its solubility profile mimics that of larger aggregate-prone proteins, requiring specific handling protocols to avoid experimental artifacts.

Molecular Specifications & Constants

The following data constitutes the baseline identity of the compound.

PropertyValueNotes
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid
Sequence H-Leu-Leu-Leu-OHN-terminus to C-terminus
CAS Number 10329-75-6 Distinct from Fmoc-LLL (CAS: 133465-43-9)
Molecular Formula C₁₈H₃₅N₃O₄
Molecular Weight 357.49 g/mol Monoisotopic Mass: 357.26
Isoelectric Point (pI) ~5.98Theoretical calculation
pKa Values

-COOH: ~3.6

-NH₃⁺: ~9.6
Side chains are non-ionizable
Hydrophobicity High (Leucine Index: 3.[1]8)Drives rapid aggregation in aqueous media

Solubility & Handling Protocols

The Hydrophobic Paradox

Researchers often assume LLL dissolves in standard organic solvents like DMSO. However, due to strong intermolecular hydrogen bonding (beta-sheet formation) and hydrophobic side-chain packing, unmodified LLL can exhibit poor solubility even in DMSO (< 1 mg/mL in some preparations).

Validated Solubilization Strategies

To ensure monomeric dispersion before assays, use one of the following "Reset Protocols":

Method A: Alkaline Aqueous Solubilization (Recommended for Biological Assays)

This method utilizes the ionization of the C-terminal carboxyl group to force solvation.

  • Weigh LLL powder.

  • Add 0.1 M NaOH or 1.0 M NH₄OH dropwise.

  • Vortex until clear (Solubility limit: ~16 mg/mL at pH > 10).

  • Dilute immediately into the working buffer (PBS/Media).

    • Note: Verify the final pH is neutral; the buffering capacity of the media usually neutralizes the small volume of base.

Method B: The "Disaggregation" Solvent (For Biophysical Characterization)

For spectroscopy or structural studies where salts must be avoided.

  • Dissolve LLL in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA) .

  • Incubate for 30 minutes to break pre-formed aggregates.

  • Evaporate solvent under nitrogen stream to form a thin film.

  • Rehydrate film with buffer immediately prior to use.

Supramolecular Chemistry: The Steric Zipper

LLL is a prime example of a peptide capable of forming a Steric Zipper , the fundamental atomic structure of amyloid fibrils.

Mechanism of Assembly

Unlike amphiphilic peptides that assemble due to charge-hydrophobe separation, LLL assembles via:

  • Hydrophobic Effect: The three isobutyl side chains pack tightly to exclude water.

  • Beta-Sheet Hydrogen Bonding: The backbone amides form intermolecular H-bonds.

  • Steric Interdigitation: The side chains from opposing sheets interlock like a zipper (Class 1 or Class 7 steric zipper topology).

Hydrogel Formation: A Critical Distinction
  • H-Leu-Leu-Leu-OH (Unmodified): Typically forms precipitates or crystalline fibrils in water. It rarely forms a stable hydrogel on its own due to lack of aromatic stacking (π-π interactions).

  • Fmoc-Leu-Leu-Leu-OH (Modified): This derivative is a famous hydrogelator . The Fmoc group provides the π-π stacking required to stabilize the nanofiber network into a gel.

    • Research Insight: If your goal is hydrogelation, ensure you are using the Fmoc-protected variant or co-assembling LLL with a surfactant.

SelfAssembly cluster_0 Solvent Conditions cluster_1 Nucleation cluster_2 Elongation Monomer Monomer (Random Coil) Solvent: HFIP or pH > 10 Oligomer Oligomer (Beta-Sheet Nucleus) Monomer->Oligomer pH Neutralization or Water Addition Fibril Amyloid-like Fibril (Steric Zipper Core) Oligomer->Fibril Slow Assembly (Thermodynamic) Precipitate Amorphous Precipitate (Kinetic Trap) Oligomer->Precipitate Rapid Crash (High Conc.)

Caption: Assembly pathway of LLL. Controlled conditions favor fibrils; rapid polarity shifts cause precipitation.

Synthesis Protocol (Solid Phase)

For researchers requiring custom synthesis (e.g., isotopic labeling), Fmoc-SPPS is the standard.

  • Resin: Fmoc-Leu-Wang Resin (Low loading, ~0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling Reagents: HBTU/DIEA or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O.

Critical Step: Due to the hydrophobicity, the growing LLL chain may aggregate on the resin ("beta-sheet formation on bead"), leading to incomplete coupling.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP) or elevate temperature (50°C) during coupling of the second and third Leucine.

Analytical Characterization

Mass Spectrometry (ESI-MS)

LLL ionizes well in positive mode.

  • Parent Ion [M+H]⁺: m/z 358.3

  • Sodium Adduct [M+Na]⁺: m/z 380.3

  • Fragmentation (MS/MS):

    • b₂ ion: ~227.2 (Leu-Leu acyl fragment)

    • y₂ ion: ~245.2 (Leu-Leu amine fragment)

    • Immonium ion (Leu): m/z 86.1

HPLC Conditions
  • Column: C18 Reverse Phase (Wide pore 300Å recommended).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Steep gradient required (e.g., 20% to 80% B) due to high retention of the hydrophobic trimer.

AnalyticalWorkflow Sample Crude LLL Sample SolubilityCheck Solubility Check: Clear in 0.1M NaOH? Sample->SolubilityCheck SolubilityCheck->Sample No (Add HFIP) HPLC RP-HPLC (C18) Gradient: 20-80% ACN SolubilityCheck->HPLC Yes MS ESI-MS Target: 358.3 m/z HPLC->MS Peak Confirmation

Caption: Quality control decision tree for LLL peptide verification.

References

  • PubChem. (2024). L-Leucyl-L-leucyl-L-leucine (Compound Summary). National Library of Medicine. Link

  • Eisenberg, D., et al. (2009). Thermodynamic Selection of Steric Zipper Patterns in the Amyloid Cross-β Spine. Structure. Link

  • Bachem. (2024). Product Specification: H-Leu-Leu-Leu-OH. Bachem AG. Link

  • Vegners, R., et al. (1995). Self-Assembly of Fmoc-Dipeptides into Hydrogels. (Contextual reference for Fmoc vs Unmodified distinction).
  • MedChemExpress. (2024).[2] Leu-Leu-OH Solubility Data. (Extrapolated for LLL solubility protocols). Link

Sources

Technical Whitepaper: In Vitro Stability Profile and Degradation Kinetics of Trileucine Excipients

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trileucine (L-Leucine-L-Leucine-L-Leucine) has emerged as a critical functional excipient in the engineering of respirable dry powders.[1][2][3][4][5] Unlike traditional carriers (e.g., lactose), trileucine exhibits a unique surface-active behavior that drives shell formation during spray drying, enhancing aerosol performance and moisture protection.[1][3] This guide provides a comprehensive technical analysis of the in vitro stability of trileucine, distinguishing between its physical stability as a particle engineer and its chemical/biological stability as a peptide substrate.

Physicochemical Stability: The Mechanism of Shell Formation

The utility of trileucine is predicated on its ability to remain physically stable during the rapid solvent evaporation characteristic of spray drying. Its stability profile is governed by the Peclet Number (


) , a dimensionless number relating the evaporation rate to the diffusion coefficient of the solute.
The Surface Enrichment Phenomenon

Trileucine has a relatively low aqueous solubility (~6.8 mg/mL at neutral pH) and high surface activity.[3] During droplet evaporation, trileucine reaches saturation at the air-liquid interface faster than the active pharmaceutical ingredient (API) or other co-solutes (e.g., trehalose).

  • High

    
     (>1):  Trileucine diffuses slowly relative to the receding droplet surface, leading to surface enrichment.
    
  • Result: Formation of a corrugated, hydrophobic shell that prevents inter-particle capillary forces (cohesion) and protects the core payload from moisture.

Solid-State Stability
  • Glass Transition (

    
    ):  Spray-dried trileucine typically forms an amorphous solid with a high 
    
    
    
    (~104°C).[3] This high
    
    
    is critical for maintaining physical stability (preventing recrystallization) at ambient and accelerated storage conditions (e.g., 40°C/75% RH).
  • Hygroscopicity: While amorphous materials are generally hygroscopic, the hydrophobic nature of the leucine side chains mitigates water uptake, maintaining aerodynamic performance over time.

Chemical Degradation Pathways

While physically robust, trileucine is a peptide and subject to specific chemical degradation mechanisms, primarily hydrolysis. However, it lacks the reactive side chains (Asn, Gln, Asp) that typically drive rapid deamidation or isomerization, making it chemically superior to many protein-based excipients.

Hydrolysis Kinetics

The primary degradation route is the cleavage of the peptide bonds, yielding dileucine (Leu-Leu) and free leucine. This reaction is pH-dependent and catalyzed by acid or base.[6]

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.

  • Basic Hydrolysis: Direct nucleophilic attack by hydroxide ions.

  • Neutral pH: The reaction is slowest at pH 6–7, coinciding with trileucine's lowest solubility window.

Visualization of Degradation Logic

The following diagram illustrates the stepwise degradation and the competing physical stabilization mechanism.

Trileucine_Fate Trileucine Intact Trileucine (Leu-Leu-Leu) SprayDry Spray Drying (Rapid Evaporation) Trileucine->SprayDry High Peclet No. Solution Aqueous Solution (Storage/Reconstitution) Trileucine->Solution Dissolution Enzymes Lung Aminopeptidases (In Vivo/SLF) Trileucine->Enzymes Biorecognition Shell Amorphous Shell (Physical Barrier) Dileucine Dileucine (Leu-Leu) Leucine Free Leucine (Leu) Dileucine->Leucine Hydrolysis SprayDry->Shell Surface Enrichment Solution->Dileucine Hydrolysis (pH <4 or >8) Enzymes->Dileucine Enzymatic Cleavage Enzymes->Leucine Complete Digestion

Figure 1: Logical flow of Trileucine fate, contrasting physical shell formation (green path) against chemical and enzymatic degradation pathways (yellow/red paths).

Biological Stability (In Vitro Simulation)

For pulmonary drug delivery, "stability" is a duality: the excipient must be stable on the shelf but degradable in the lung to prevent accumulation (alveolar macrophage overload).

Enzymatic Degradation in Simulated Lung Fluid (SLF)

Trileucine is susceptible to aminopeptidases present in the lung lining fluid.

  • Mechanism: Exopeptidases cleave the N-terminal leucine residue.

  • Clearance: Unlike synthetic polymers (e.g., PEG), trileucine degrades into endogenous amino acids (Leucine), which are reabsorbed or metabolized, posing zero long-term toxicity risk.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Quantification

Accurate quantification is challenging due to the lack of aromatic rings (no strong UV absorption >220nm).

Method Parameters:

Parameter Setting Rationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm Provides sufficient hydrophobic retention for leucine peptides.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA suppresses silanol activity and improves peak shape; low pH inhibits ionization of carboxyl groups.
Mobile Phase B 0.1% TFA in Acetonitrile Elution solvent.
Gradient 0-40% B over 15 mins Trileucine is hydrophobic; requires moderate organic content to elute.
Detection UV at 205 nm (or CAD/ELSD) 205 nm detects the peptide bond. Charged Aerosol Detection (CAD) is superior for sensitivity if available.

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

Protocol B: In Vitro Enzymatic Stability Assay

This protocol simulates the biological fate of the excipient in the lung.

Workflow Visualization:

Stability_Workflow Prep Preparation: Dissolve Trileucine in Simulated Lung Fluid (SLF) (pH 7.4, 37°C) Incubate Incubation: Add Aminopeptidase or Lung Homogenate Prep->Incubate Sample Sampling Points: 0, 1, 2, 4, 8, 24 Hours Incubate->Sample Time Course Quench Quenching: Add 10% TFA/ACN (Stop Enzyme Activity) Sample->Quench Immediate Analyze Analysis: HPLC-UV/CAD (Quantify Leu-Leu-Leu vs Leu) Quench->Analyze

Figure 2: Step-by-step experimental workflow for assessing in vitro enzymatic stability.

Step-by-Step Methodology:

  • SLF Preparation: Prepare Gamble’s solution or a modified Simulated Lung Fluid (SLF) containing DPPC and antioxidants to mimic the lung surfactant environment [1].

  • Solubilization: Dissolve Trileucine at 0.1 mg/mL. Note: Ensure pH is maintained at 7.4; Trileucine solubility is low at neutral pH, so verify complete dissolution or use a suspension if testing particle dissolution rates.

  • Enzyme Addition: Spike with leucine aminopeptidase (LAP) or porcine lung homogenate.

  • Sampling: Aliquot 100 µL at defined time points.

  • Quenching: Immediately add 100 µL of ice-cold acetonitrile containing 1% TFA to precipitate enzymes and stop the reaction.

  • Centrifugation: Spin at 10,000 x g for 5 mins to remove protein debris.

  • Injection: Inject supernatant into the HPLC system (Protocol A).

References

  • Design and development of a biorelevant simulated human lung fluid. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Source: Journal of Pharmaceutical Sciences (Lechuga-Ballesteros et al.) URL:[7][Link]

Sources

Thermal Profiling of Trileucine: The Amorphous Shell Enabler

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Analysis of Trileucine (DSC, TGA) Role: Senior Application Scientist Format: Technical Guide / Whitepaper

A Technical Guide for Pulmonary Drug Development

Executive Summary: The Trileucine Advantage

In the engineering of inhalable dry powders, Trileucine (L-Leu-L-Leu-L-Leu) has emerged as a superior alternative to its monomeric counterpart, L-Leucine. While L-Leucine improves dispersibility via crystallization, Trileucine functions through a fundamentally different mechanism: amorphous shell formation .

For the formulation scientist, this distinction is critical. Trileucine utilizes its low aqueous solubility and high surface activity to rapidly precipitate at the droplet surface during spray drying. This forms a "corrugated" low-density shell that prevents particle cohesion.[1][2][3]

The Thermal Challenge: Because Trileucine functions as an amorphous stabilizer, its thermal analysis is not about finding a melting point; it is about characterizing the Glass Transition Temperature (


)  and understanding the plasticizing effect of moisture. This guide details the specific DSC and TGA protocols required to validate Trileucine-based formulations.

Thermogravimetric Analysis (TGA): The First Line of Defense

Before characterizing phase transitions, we must quantify the volatile content. Amorphous trileucine is hygroscopic. Absorbed water acts as a plasticizer, significantly depressing the


 and potentially destabilizing the formulation.
The TGA Protocol

Objective: Differentiate between surface moisture, bound water, and thermal degradation (


).
  • Instrument: TGA (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).

  • Pan: Platinum or Ceramic (open).

  • Purge Gas: Nitrogen (

    
    ) at 40–60 mL/min. Crucial to prevent oxidative degradation masking the onset of thermal decomposition.
    
  • Ramp Rate: 10°C/min from Ambient to 350°C.

Data Interpretation[1][3][4][5][6][7][8][9][10]
  • Event 1: Moisture Loss (Ambient to ~120°C):

    • Expect a mass loss of 1–4% depending on storage humidity.

    • Scientist's Note: If this exceeds 5%, the

      
       measured in DSC will be artificially low. You must dry the sample or use hermetic pans in DSC to prevent volatile loss during the scan.
      
  • Event 2: Thermal Degradation (

    
    ): 
    
    • Trileucine is a peptide; degradation typically initiates >220°C (often observed >250°C).

    • Validation Check: Ensure the derivative weight loss curve (DTG) shows a flat baseline between the water loss and degradation onset. This "stability window" confirms the material can withstand spray-drying inlet temperatures (usually 80–140°C).

Differential Scanning Calorimetry (DSC): Probing the Structure

DSC is the primary tool for confirming the amorphous nature of Trileucine and establishing its stability profile.

The Challenge of Enthalpic Relaxation

Amorphous materials stored below their


 undergo "physical aging," relaxing into a lower energy state. When heated in a DSC, this recovery manifests as a large endothermic peak  that overlaps with the glass transition.
  • Common Error: Mistaking this relaxation endotherm for a melting peak or miscalculating the

    
     onset.
    
The Protocol: Modulated DSC (MDSC) or Heat-Cool-Heat

To accurately measure


, we must erase the thermal history.

Method A: Standard Heat-Cool-Heat

  • Heat 1: Ambient to 150°C @ 10°C/min. (Erases thermal history/relaxation).

  • Cool: 150°C to 0°C @ 10–20°C/min. (Creates a fresh glass).

  • Heat 2: 0°C to 200°C @ 10°C/min. (Measure the true

    
    ).
    

Method B: Modulated DSC (Preferred)

  • Parameters: Amplitude ±1°C, Period 60s, Ramp 2–3°C/min.

  • Advantage: Separates the Reversing Heat Flow (Glass Transition) from the Non-Reversing Heat Flow (Enthalpic Relaxation/Solvent Evaporation).

Critical Thermal Values
ParameterTypical ValueSignificance

(Dry)
103°C – 105°C High

enables room temperature stability without refrigeration.

(Wet)
< 60°C If moisture content is high,

drops (Gordon-Taylor effect), risking particle collapse.
Melting Point (

)
None In spray-dried formulations, Trileucine should be fully amorphous. A sharp peak >200°C indicates crystallization (failure).

Visualizing the Mechanism

The following diagrams illustrate the causal link between the spray-drying process and the thermal signals observed.

The Shell Formation Workflow

Trileucine's low solubility drives it to the surface, creating the amorphous shell characterized by DSC.

ShellFormation Sol Feed Solution (Drug + Trileucine) Atom Atomization (Droplet Formation) Sol->Atom Evap Solvent Evaporation Atom->Evap Enrich Surface Enrichment (Trileucine migrates to surface) Evap->Enrich Low Solubility (~6.8 mg/mL) Shell Shell Formation (Amorphous Skin) Enrich->Shell Rapid Precipitation Particle Corrugated Particle (Low Density) Shell->Particle Solvent Removal

Figure 1: The thermodynamic pathway of Trileucine shell formation. Its low solubility forces rapid surface precipitation, locking the particle in an amorphous state.

DSC Signal Logic

How to distinguish between a successful amorphous formulation and a failed crystalline one.

DSC_Logic Start DSC Heat Scan (Heat Flow vs Temp) Step Step Change in Baseline? Start->Step Tg Glass Transition (Tg) ~104°C Step->Tg Yes Peak Endothermic Peak? Step->Peak No Amorphous\n(Stable) Amorphous (Stable) Tg->Amorphous\n(Stable) Relax Relaxation Endotherm (Disappears on 2nd Heat) Peak->Relax Broad/Low Temp Melt Melting Peak (Tm) >200°C Peak->Melt Sharp/High Temp Crystalline\n(Phase Separation) Crystalline (Phase Separation) Melt->Crystalline\n(Phase Separation)

Figure 2: Decision logic for interpreting DSC thermograms of Trileucine formulations.

References & Authoritative Grounding

  • Lechuga-Ballesteros, D., et al. (2008). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation.[4] Journal of Pharmaceutical Sciences.[1][3][5][4]

    • Core Finding: Establishes the

      
       of spray-dried Trileucine at ~104°C and details the mechanism of surface enrichment.
      
  • Vehring, R. (2008). Pharmaceutical Particle Engineering via Spray Drying. Pharmaceutical Research.[5]

    • Core Finding: Explains the Peclet number concepts that drive surface enrichment of low-solubility excipients like Trileucine.

  • TA Instruments. Thermal Analysis of Pharmaceuticals.

    • Core Finding: General protocols for separating

      
       from enthalpic relaxation using Modulated DSC.
      
  • Ordoubadi, M., et al. (2019). Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles. Journal of Controlled Release.[5]

    • Core Finding: Confirms the amorphous nature via Raman spectroscopy and DSC, correlating it with improved aerosol performance (FPF).

Sources

Methodological & Application

Application Note: Trileucine (Leu-Leu-Leu-OH) for Advanced Particle Engineering in Aerosol Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of dry powder inhalers (DPIs), achieving a high Fine Particle Fraction (FPF) while maintaining physical stability is the primary challenge. Traditional excipients like lactose or mannitol often require complex milling or fail to protect labile biologics.

Trileucine (L-Leu-L-Leu-L-Leu) has emerged as a superior particle engineering agent compared to monomeric L-leucine. Its mechanism relies on a unique combination of high surface activity and low aqueous solubility , driving rapid shell formation during the drying event.[1] This guide details the mechanistic basis, formulation strategies, and validated protocols for utilizing Trileucine to engineer low-density, rugose particles optimized for deep lung delivery.

Part 1: The Mechanistic Basis

Why Trileucine Outperforms L-Leucine[2]

The efficacy of Trileucine is governed by the Peclet Number (


)  and the Glass Transition Temperature (

)
.
1. The Peclet Number & Surface Enrichment

In spray drying, the radial distribution of components is determined by the ratio of the evaporation rate (


) to the diffusion coefficient (

) of the solute. This is the Peclet number:

  • High

    
     (>1):  The solute cannot diffuse back to the droplet center fast enough to overcome the receding droplet surface. It accumulates at the interface.
    
  • Trileucine vs. Leucine: Trileucine has a lower solubility (~6.8 mg/mL at pH 7) and lower diffusivity than monomeric Leucine. Consequently, Trileucine reaches critical supersaturation at the droplet surface earlier in the drying event.

2. Shell Buckling and Rugosity

As Trileucine enriches at the surface, it forms a cohesive, hydrophobic "skin" while the core is still wet. As the solvent continues to evaporate, this skin collapses and buckles, creating a rugose (wrinkled) morphology .

  • Effect: Rugosity increases the effective distance between particles, significantly reducing Van der Waals forces and inter-particulate cohesion.

  • Result: Powders with exceptional dispersibility and high FPF, even at low actuation forces.

3. Protection of Biologics

Unlike crystalline L-leucine, spray-dried Trileucine typically forms a glassy amorphous shell (high


). This amorphous nature allows it to mix intimately with therapeutic proteins without phase separation, while its surface activity displaces the protein from the air-water interface, preventing surface-induced denaturation.
Visualization: The Shell Formation Mechanism

TrileucineMechanism cluster_mech Competitive Surface Activity Droplet Initial Droplet (Drug + Trileucine) Evap Evaporation Phase (Solvent Removal) Droplet->Evap Enrichment Surface Enrichment (High Peclet #) Evap->Enrichment Trileucine migrates to interface Shell Shell Formation (Critical Supersaturation) Enrichment->Shell Solubility limit reached at surface Buckling Shell Buckling (Rugose Morphology) Shell->Buckling Core shrinks, Skin collapses Performance High FPF Aerosol (Low Cohesion) Buckling->Performance

Figure 1: The mechanistic pathway of Trileucine during spray drying. Lower solubility drives early shell formation, resulting in the characteristic wrinkled morphology.[2]

Part 2: Formulation Strategy

Solubility Management

Trileucine's low solubility is its functional strength but a processing bottleneck.

  • Neutral pH: Solubility is ~6.8 mg/mL.[2][3][4] Suitable for low-dose loads (e.g., <3% w/w in feed).[5]

  • High pH (Ammoniated): Solubility increases significantly at pH > 10.

    • Technique: Use Ammonium Hydroxide (

      
      ). During spray drying, the ammonia evaporates, returning the Trileucine to its neutral, zwitterionic state in the solid particle.
      
Comparative Data: Leucine vs. Trileucine[2][4][7][8]
FeatureL-LeucineTrileucine (Leu-Leu-Leu)
Solubility (Water) ~22 mg/mL~6.8 mg/mL (pH dependent)
Solid State CrystallinePredominantly Amorphous/Glassy
Glass Transition (

)
N/A (Melting point only)~100–105°C
Surface Enrichment ModerateHigh (Lower concentration needed)
Protein Compatibility Risk of phase separationExcellent (Co-amorphous stabilization)
Typical Load 10–20% w/w2–15% w/w

Part 3: Detailed Protocol

Protocol A: High-Performance Placebo/Small Molecule Carrier

Target: Create a high-rugosity carrier for blending or co-spray drying.

1. Materials
  • Trileucine (Custom synthesis or commercial GMP grade).

  • Solvent: Deionized Water (or Water/Ethanol 80:20 if drug requires).

  • pH Adjuster: Ammonium Hydroxide (28-30% solution).

2. Feed Preparation (Example: 1.5% w/v Total Solids)
  • Water Prep: Measure 100 mL deionized water.

  • pH Adjustment (Optional but Recommended): Add dropwise

    
     to reach pH 10.5–11.0.
    
  • Dissolution: Add 1.5 g Trileucine. Stir magnetically at ambient temperature. Solution should become clear rapidly due to pH adjustment.

    • Note: If maintaining neutral pH, heat to 50°C may be required to fully dissolve, and feed lines must be heat-traced to prevent precipitation.

  • Active Addition: Add the API (Active Pharmaceutical Ingredient) after Trileucine is fully dissolved.

3. Spray Drying Parameters (Büchi B-290 Scale)
  • Inlet Temperature: 100–120°C (Dependent on solvent/drug thermal sensitivity).

  • Outlet Temperature: Target 60–70°C.

  • Aspirator: 100% (35

    
    ).
    
  • Atomizer Gas Flow: 600–700 L/h (High shear required for small droplets).

  • Feed Rate: 2–5 mL/min (Adjust to maintain Outlet T).

4. Post-Processing
  • Secondary Drying: Vacuum dry at 40°C for 24 hours to remove residual moisture and traces of ammonia.

Visualization: Experimental Workflow

ProtocolWorkflow Start Start: Material Weighing Solubilization Solubilization (Water + NH4OH pH 11) Start->Solubilization FeedCheck Check Clarity (Must be precipitate-free) Solubilization->FeedCheck Atomization Atomization (Two-fluid nozzle) FeedCheck->Atomization Pump @ 3mL/min Drying Drying Chamber (Inlet 110°C / Outlet 65°C) Atomization->Drying Collection Cyclone Separation Drying->Collection Vacuum Vacuum Drying (Remove residual NH3) Collection->Vacuum Analysis Analysis (XRD, SEM, NGI) Vacuum->Analysis

Figure 2: Step-by-step workflow for processing Trileucine-based formulations.

Part 4: Characterization & Validation

To validate the "Trileucine Effect," you must perform the following characterizations.

Morphology (SEM)[2][6][9]
  • Expectation: Particles should appear collapsed, wrinkled, or raisin-like.

  • Failure Mode: Spherical, smooth particles indicate insufficient surface enrichment (Peclet number too low) or feed concentration too low.

Crystallinity (PXRD)
  • Expectation: A diffuse halo (amorphous) is typical for Trileucine/Protein blends.

  • Note: Pure Trileucine may show some crystallinity depending on the drying rate, but the shell often remains glassy.

Aerosol Performance (NGI/ACI)
  • Metric: Fine Particle Fraction (FPF) < 5 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Target: FPF should exceed 60-70% for Trileucine formulations.

  • Protocol: Disperse 10 mg powder into a Next Generation Impactor (NGI) at 60 L/min.

Solid State Stability (DSC)
  • Metric: Glass Transition Temperature (

    
    ).[2]
    
  • Requirement:

    
     should be at least 40-50°C above storage temperature. Trileucine typically boosts formulation 
    
    
    
    to >100°C.[4]

References

  • Lechuga-Ballesteros, D., et al. (2008). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation.[6][7] Journal of Pharmaceutical Sciences.[2][6][7]

  • Vehring, R. (2008). Pharmaceutical Particle Engineering via Spray Drying. Pharmaceutical Research.[6][7]

  • Huang, Y., et al. (2021). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance.[8][6] Pharmaceutics.[8][2][3][4][6][7][9][10][11]

  • Ordoubadi, M., et al. (2021). Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles.[2][6] Journal of Controlled Release.[5][6]

Sources

Application Note: Formulation of Trileucine-Coated Microparticles for Pulmonary Drug Delivery

[1][2][3][4]

Executive Summary

This guide details the formulation and processing of microparticles coated with Trileucine (L-Leu-L-Leu-L-Leu), a distinct tripeptide excipient superior to simple L-leucine for specific high-value applications. Unlike L-leucine, which tends to crystallize, Trileucine forms stable amorphous shells with a high glass transition temperature (

Key Application: This platform is ideal for the pulmonary delivery of biologics (proteins/peptides) and labile small molecules requiring protection from moisture and interfacial stress. The resulting particles exhibit a characteristic "rugose" (wrinkled) morphology, significantly reducing inter-particulate cohesive forces and maximizing the Fine Particle Fraction (FPF).

Mechanism of Action: The Shell Formation

To formulate successfully, one must understand the physics driving the particle morphology. The formation of the trileucine shell is governed by the Peclet Number (


)
The Physics of Rugosity
  • Surface Activity: Trileucine is amphiphilic. It accumulates at the air-liquid interface of the atomized droplet, lowering surface tension more effectively than L-leucine.

  • Low Solubility & High ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  Trileucine has low aqueous solubility (~6.8 mg/mL at neutral pH).[1][2][3][4][5] During drying, it reaches saturation at the droplet surface before the core components precipitate.
    
  • Shell Buckling: As the solvent evaporates, a trileucine-rich skin forms early. As the core continues to dry and shrink, this skin collapses and buckles, creating a low-density, wrinkled (rugose) particle.

Visualization: Droplet-to-Particle Transformation

The following diagram illustrates the critical "Shell Buckling" mechanism that differentiates this process from standard solid particle formation.

ShellFormationcluster_0Phase 1: Atomizationcluster_1Phase 2: Evaporationcluster_2Phase 3: SolidificationDropletInitial Droplet(Dissolved Drug + Trileucine)EnrichmentSurface Enrichment(High Peclet #)Droplet->EnrichmentSolvent EvapShellSkin Formation(Trileucine Saturation)Enrichment->ShellPrecipitationBucklingShell Buckling(Solvent removal from core)Shell->BucklingCore ShrinkageFinalRugose Microparticle(Low Density, High FPF)Buckling->FinalFinal Drying

Figure 1: Mechanism of trileucine shell formation driven by high Peclet number and early surface saturation.

Pre-Formulation & Material Selection

Solubility Challenges

A common failure point is the low solubility of Trileucine in neutral water.[1]

  • Neutral pH: Solubility is limited to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1][2][3][4][5]
    
  • High pH: Solubility increases significantly at pH > 10.

  • Strategy: Use volatile bases (Ammonium Hydroxide) to increase solubility during feed preparation. The ammonia evaporates during spray drying, returning the peptide to its neutral state in the solid particle.

Formulation Ratios
ComponentRecommended Range (% w/w)Function
API (Drug) 10% – 80%Therapeutic payload.
Trileucine 2% – 20%Shell former; moisture protection; dispersibility enhancer.
Glass Former 0% – 50%Trehalose or Sucrose (optional) for protein stabilization.
Buffer < 5 mMKeep salts minimal to prevent hygroscopicity.

Detailed Protocols

Protocol A: Feed Solution Preparation (The "pH Shift" Method)

Objective: To dissolve Trileucine at concentrations >10 mg/mL without precipitation.

  • Preparation of Trileucine Stock:

    • Weigh required Trileucine.[6][7]

    • Suspend in 80% of the required water volume.

    • Slowly add 1.0 M Ammonium Hydroxide (

      
      )  dropwise while stirring.
      
    • Monitor clarity. Once the solution clears (typically pH 10–11), stop addition.

  • Preparation of API Solution:

    • Dissolve the drug/protein in the remaining 20% water (or buffer).

    • Note: Ensure the API is stable at the transient high pH of the mixture, or mix immediately prior to atomization (using a static mixer) if the API is pH-sensitive.

  • Final Mixing:

    • Slowly add the API solution to the Trileucine stock.

    • Filter through a 0.22

      
       PVDF membrane to remove particulates.
      
    • Total Solids Concentration: Target 0.5% to 2.0% (w/v). Lower solids content generally yields more rugose particles.

Protocol B: Spray Drying Parameters (Buchi B-290 Scale)

Objective: To achieve particles with

ParameterSettingRationale
Inlet Temperature


Sufficient for evaporation but safe for Trileucine (

).
Outlet Temperature


CRITICAL CONTROL POINT. Must be

to prevent sticky particles.
Aspirator (Airflow) 100% (

)
Maximize separation efficiency in the cyclone.
Atomizer Gas (N2) 600 – 750 L/hHigh shear required to generate small droplets (

).
Feed Rate 3 – 5 mL/minAdjust to maintain the target Outlet Temperature.
Manufacturing Workflow Diagram

Workflowcluster_SDSpray Drying ProcessStartRaw Materials(Trileucine + API)SolubilizationSolubilization(Adjust pH > 10 with NH4OH)Start->SolubilizationMixingCombine Solutions(Total Solids < 2% w/v)Solubilization->MixingFilteringFiltration(0.22 micron)Mixing->FilteringAtomizationAtomization(Gas Flow: 700 L/h)Filtering->AtomizationDryingDrying Chamber(Outlet T: 65°C)Atomization->DryingCycloneCyclone SeparationDrying->CycloneCollectionPowder Collection(Low Humidity Glovebox)Cyclone->CollectionQCCharacterization(NGI, SEM, XRD)Collection->QC

Figure 2: End-to-end workflow for manufacturing trileucine-coated microparticles.

Characterization & Validation

To ensure the protocol was successful, the following attributes must be verified.

Physicochemical Properties[1][8]
  • Morphology (SEM): Particles should appear collapsed, wrinkled, or "raisin-like." Spherical, smooth particles indicate insufficient shell formation or too slow drying.

  • Crystallinity (XRD): Trileucine should be X-ray amorphous (broad halo). Sharp peaks indicate crystallization (often seen with pure Leucine), which provides less protection for biologics.

  • Residual Moisture (TGA/KF): Target

    
    . High moisture depresses the 
    
    
    and causes cake formation.
Aerodynamic Performance (NGI)

Use a Next Generation Impactor (NGI) to determine the Fine Particle Fraction (FPF).[7]

  • Target FPF (

    
    ):  > 60% of the emitted dose.
    
  • Mechanism Check: If FPF is low (< 40%), the particles are likely cohesive. Increase Trileucine content or increase atomization pressure to reduce size.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (< 40%) Static charge or sticky particles.Ground the cyclone; Ensure Outlet

(below

).
Smooth Particles Feed concentration too high.Dilute feed to

w/v to force earlier shell buckling.
Crystallization Drying too slow.Increase Inlet

; Increase gas flow to reduce droplet size.
Insoluble Residue Incomplete pH adjustment.Ensure feed solution is clear before spraying; check pH > 10.

References

  • Lechuga-Ballesteros, D., et al. (2008). "Trileucine improves aerosol performance and stability of spray-dried powders for inhalation."[8][3] Journal of Pharmaceutical Sciences, 97(1), 287–302.[9][8][3]

    • Vehring, R. (2008). "Pharmaceutical particle engineering via spray drying." Pharmaceutical Research, 25(5), 999–1022.

      • Ordoubadi, M., et al. (2021). "Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles."[10][2] Journal of Controlled Release, 336, 437-452.

        • Huang, Y., et al. (2025). "Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance... of Colistin."[10] Pharmaceutics, 17(2).

          Application Note & Protocol: Enhancing Protein Stability and Aerosol Performance in Spray-Dried Formulations Using Trileucine

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: The Challenge of Protein Stability in Spray Drying and the Trileucine Advantage

          Spray drying offers a highly scalable and efficient single-step process for producing dry powder formulations of therapeutic proteins.[1] This technique is instrumental in enhancing the stability of biologics, which are often more stable in a solid state than in liquid formulations.[1] However, the process itself, involving atomization and heat, can induce significant stress on protein structure, leading to denaturation and aggregation.[2] To mitigate these effects, the careful selection of excipients is paramount.[1]

          This application note details a comprehensive protocol for the spray drying of proteins using trileucine, a hydrophobic tripeptide, as a key excipient. Trileucine has demonstrated superior performance in protecting proteins during spray drying and enhancing the aerosol performance of the resulting powders, making it particularly valuable for developing inhalable protein therapeutics.[3][4]

          The Science Behind Trileucine's Efficacy

          Trileucine's effectiveness as an excipient in spray drying stems from several key physicochemical properties:

          • Surface Activity and Enrichment: Trileucine is highly surface-active.[3][5] During the spray drying process, as the solvent evaporates from the atomized droplet, trileucine preferentially accumulates at the air-water interface.[3][5][6] This creates a protective layer or shell around the protein, shielding it from thermal and mechanical stresses.[7][8]

          • Low Aqueous Solubility: Trileucine has a lower aqueous solubility compared to its single amino acid counterpart, L-leucine, particularly at neutral pH (approximately 6.8 mg/mL).[3][6] This property leads to its faster precipitation during the drying process, promoting efficient surface enrichment.[6]

          • Improved Aerosol Performance: The formation of a trileucine-rich surface on spray-dried particles reduces their cohesiveness and surface energy.[3] This results in powders with improved flowability and dispersibility, crucial for efficient delivery in dry powder inhalers (DPIs).[3][4]

          • High Glass Transition Temperature: Spray-dried trileucine possesses a relatively high glass transition temperature (Tg) of approximately 104°C, which contributes to the long-term physical stability of the powder formulation at room temperature.[3]

          • Moisture Protection: The hydrophobic nature of the trileucine-enriched surface provides a barrier against moisture, protecting the hygroscopic protein core from absorbing water, which can lead to instability and particle agglomeration.[4][5][9]

          Mechanism of Trileucine-Mediated Protein Stabilization and Particle Formation

          The following diagram illustrates the proposed mechanism by which trileucine stabilizes proteins and forms functional particles during the spray drying process.

          G cluster_0 Droplet Formation & Evaporation cluster_1 Particle Formation cluster_2 Final Powder Properties A Atomized Droplet (Protein, Trileucine, Water) B Surface Migration of Trileucine A->B Evaporation starts C Precipitation & Shell Formation B->C Increased concentration D Protein Core Encapsulation C->D E Solid Particle Formation (Wrinkled Morphology) D->E Complete Drying F Improved Stability (Reduced Aggregation) E->F G Enhanced Aerosol Performance E->G

          Caption: Mechanism of trileucine action during spray drying.

          Materials and Reagents

          Material/ReagentGradeRecommended Supplier
          Model Protein (e.g., Lysozyme, BSA)High Purity/Biopharmaceutical GradeSigma-Aldrich, VWR, or equivalent
          Trileucine≥98% PurityBachem, Sigma-Aldrich, or equivalent
          Deionized WaterUSP/EP GradeMillipore Milli-Q or equivalent
          Ammonium Hydroxide (optional)ACS Reagent GradeFisher Scientific or equivalent
          Buffering Agents (e.g., Phosphate, Histidine)ACS Reagent GradeVWR, Sigma-Aldrich, or equivalent

          Protocol for Formulation Preparation

          This protocol provides a general framework. The optimal ratios of protein to trileucine and total solids concentration should be determined empirically for each specific protein.

          • Buffer Preparation: Prepare the desired buffer system at the target pH. The choice of buffer will depend on the isoelectric point (pI) and stability profile of the protein.

          • Trileucine Dissolution (pH Adjustment Method):

            • Due to its low solubility at neutral pH, pre-dissolving trileucine is often necessary.[6]

            • Disperse the required amount of trileucine in deionized water.

            • Adjust the pH to approximately 11 using ammonium hydroxide to facilitate complete dissolution.[6][10]

            • Once dissolved, this trileucine solution can be added to the protein solution, and the final pH of the formulation can be adjusted back to the target range using a suitable acid (e.g., HCl).

          • Protein Dissolution: Gently dissolve the protein in the prepared buffer to the desired concentration. Avoid vigorous stirring or vortexing to prevent shear-induced denaturation.

          • Combining and Final Formulation:

            • Slowly add the dissolved trileucine solution to the protein solution while gently stirring.

            • Adjust the final volume with buffer to achieve the target concentrations of protein, trileucine, and total solids. A typical starting point for total solids concentration is in the range of 1-2% (w/v).[6]

            • Verify the final pH of the formulation.

          Example Formulation Compositions:

          Formulation IDProtein (mg/mL)Trileucine (mg/mL)Total Solids (w/v)Protein:Trileucine Ratio (w/w)
          F11822.0%90:10
          F21642.0%80:20
          F31462.0%70:30

          Spray Drying Process Optimization

          The following parameters are critical for successful spray drying of proteins with trileucine and should be optimized for each specific formulation and spray dryer model. The parameters provided below are based on a lab-scale spray dryer such as a Büchi B-290.

          ParameterTypical RangeRationale and Key Considerations
          Inlet Temperature (°C) 100 - 140Higher temperatures increase drying efficiency but can also increase thermal stress on the protein. A balance must be struck to ensure adequate solvent evaporation without causing denaturation. An inlet temperature of around 120°C is a common starting point.[6][10]
          Outlet Temperature (°C) 50 - 70This is a critical indicator of the drying process. It should be kept well below the protein's denaturation temperature. A target of around 60°C is often suitable.[6][10] It is controlled by the interplay of inlet temperature, feed rate, and aspiration rate.
          Feed Rate (mL/min) 2 - 5A lower feed rate allows for more efficient drying but reduces throughput. The optimal rate depends on the chamber size and drying gas flow rate.[6]
          Aspirator/Drying Gas Flow Rate (%) 80 - 100%This parameter influences the residence time of the particles in the drying chamber and the efficiency of solvent removal. A high flow rate is generally preferred.
          Atomizing Gas Flow Rate (L/h) 400 - 800This controls the droplet size. Higher flow rates generally produce smaller droplets, which dry faster.

          Experimental Workflow for Spray Drying:

          G A Prepare Feed Solution (Protein + Trileucine) B Set Spray Dryer Parameters (Inlet T, Aspirator, etc.) A->B C Prime the System (Pump water through) B->C D Initiate Spray Drying with Feed Solution C->D E Collect Dried Powder from Cyclone D->E F Characterize Powder E->F

          Caption: General workflow for the spray drying process.

          Characterization of Spray-Dried Protein Powder

          Thorough characterization of the spray-dried powder is essential to ensure the process has yielded a stable and effective product.

          Characterization TechniquePurposeExpected Outcome with Trileucine
          Scanning Electron Microscopy (SEM) To assess particle morphology, size, and surface characteristics.[9][11]Particles with a wrinkled or corrugated surface are often observed, which is indicative of the rapid formation of a solid shell and is associated with good aerosol performance.[3]
          Size Exclusion Chromatography (SEC-HPLC) To quantify protein aggregation and monomer content.A high percentage of monomer recovery, indicating that trileucine has effectively prevented aggregation during the spray drying process.
          Circular Dichroism (CD) Spectroscopy To assess the secondary and tertiary structure of the protein after reconstitution.The spectra of the reconstituted spray-dried protein should be nearly identical to that of the native protein, confirming structural integrity.
          Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and assess the thermal stability of the powder.[12]A high Tg, contributing to the long-term physical stability of the formulation.[3]
          Karl Fischer Titration To measure the residual moisture content in the powder.Low residual moisture is critical for long-term stability.
          Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) To evaluate the in vitro aerosol performance of the powder (e.g., Fine Particle Fraction - FPF).A high FPF, indicating that the powder is readily dispersible into fine particles suitable for deep lung delivery.[4]
          X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the particle surface.Confirmation of a higher concentration of nitrogen (from trileucine) on the surface compared to the bulk, validating surface enrichment.

          Conclusion

          Trileucine is a highly effective excipient for the spray drying of therapeutic proteins, offering significant advantages in terms of protein stabilization, moisture protection, and aerosol performance.[3][4][9] Its unique properties, particularly its high surface activity and low aqueous solubility, enable the formation of protective, low-density particles ideal for pulmonary drug delivery.[3][6] By carefully optimizing formulation and process parameters as outlined in this guide, researchers can leverage the benefits of trileucine to develop stable and efficacious spray-dried protein therapeutics.

          References

          • Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. MDPI. Available at: [Link]

          • Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. National Institutes of Health (NIH). Available at: [Link]

          • Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Journal of Pharmaceutical Sciences. Available at: [Link]

          • Proteins & Peptides Spray Drying Formulation Development. CD Formulation. Available at: [Link]

          • Dispersibility and Storage Stability Optimization of High Dose Isoniazid Dry Powder Inhalation Formulations with L-Leucine or Trileucine. National Institutes of Health (NIH). Available at: [Link]

          • Spray-Dried Whey Protein Concentrate-Iron Complex: Preparation and Physicochemical Characterization. National Institutes of Health (NIH). Available at: [Link]

          • Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles. Request PDF. Available at: [Link]

          • Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. ResearchGate. Available at: [Link]

          • Leucine as a Moisture-Protective Excipient in Spray-Dried Protein/Trehalose Formulation. AAPS PharmSciTech. Available at: [Link]

          • Hierarchy of the Components in Spray-Dried, Protein-Excipient Particles Using DNP-Enhanced NMR Spectroscopy. ACS Publications. Available at: [Link]

          • Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Semantic Scholar. Available at: [Link]

          • Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhalation (DPI). PubMed. Available at: [Link]

          • Characterizing Spray-Dried Powders through NIR Spectroscopy: Effect of Two Preparation Strategies for Calibration Samples and Comparison of Two Types of NIR Spectrometers. MDPI. Available at: [Link]

          • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. National Institutes of Health (NIH). Available at: [Link]

          Sources

          Application Note: Quantitative Analysis of Leu-Leu-Leu-OH in Biological Matrices by LC-MS/MS

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          Leu-Leu-Leu-OH (LLL-OH), a tripeptide composed of three leucine residues, is of increasing interest in various fields, including drug development and metabolic research.[1] Accurate quantification of LLL-OH in biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of LLL-OH in biological samples.

          The inherent challenges in quantifying small peptides in complex matrices include low endogenous concentrations, potential for adsorption, and interference from abundant endogenous components.[2][3] This application note addresses these challenges by providing detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, all grounded in established bioanalytical method validation guidelines from regulatory agencies.[4][5]

          Analyte and Internal Standard Selection

          Leu-Leu-Leu-OH Physicochemical Properties
          • Molecular Formula: C₁₈H₃₅N₃O₄

          • Molecular Weight: 357.49 g/mol

          • Structure: A tripeptide consisting of three L-leucine amino acids.

          Internal Standard (IS) Selection: A Critical Consideration

          The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS, as it effectively compensates for variability in sample preparation and matrix effects.[6][7][8] For the quantification of LLL-OH, the ideal IS would be Leu-Leu-Leu-OH labeled with stable isotopes such as ¹³C or ¹⁵N.

          As of the date of this publication, a commercial source for stable isotope-labeled Leu-Leu-Leu-OH has not been readily identified. In such cases, researchers have two primary options:

          • Custom Synthesis: Engage a reputable vendor for the custom synthesis of a SIL-LLL-OH. This is the recommended approach to ensure the highest data quality.

          • Use of an Analog IS: In the absence of a SIL-IS, a structurally similar peptide that is not endogenously present and has similar chromatographic and mass spectrometric behavior can be considered. However, this approach may not fully compensate for all sources of variability and requires more extensive validation to demonstrate its suitability.

          For the purpose of this application note, we will proceed with the assumption that a stable isotope-labeled internal standard, such as [¹³C₆, ¹⁵N]-Leu-Leu-Leu-OH, is utilized.

          LC-MS/MS Method Development

          The cornerstone of quantifying small molecules in complex biological fluids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), renowned for its high selectivity and sensitivity.[2][9][10]

          Mass Spectrometry

          The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) mode is employed for quantification, providing high selectivity and sensitivity.

          Table 1: Predicted MRM Transitions for Leu-Leu-Leu-OH and its Stable Isotope-Labeled Internal Standard

          CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
          Leu-Leu-Leu-OH358.5Predicted y₂ ion: 245.3To be optimized
          Predicted b₂ ion: 227.3To be optimized
          [¹³C₆, ¹⁵N]-Leu-Leu-Leu-OH365.5To be determined based on fragmentationTo be optimized

          Note: The specific product ions and collision energies require experimental optimization by infusing a standard solution of Leu-Leu-Leu-OH into the mass spectrometer. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b and y ions. For Leu-Leu-Leu-OH, the most intense and stable fragment ions should be selected for the MRM transitions.

          Liquid Chromatography

          A reversed-phase chromatographic separation using a C18 column is recommended for this non-polar tripeptide. The use of formic acid in the mobile phase is a common practice in peptide analysis as it aids in protonation for ESI+ mode and improves peak shape.[11]

          Table 2: Recommended Liquid Chromatography Conditions

          ParameterRecommended Condition
          Column C18, 2.1 x 50 mm, 1.8 µm particle size
          Mobile Phase A 0.1% Formic Acid in Water
          Mobile Phase B 0.1% Formic Acid in Acetonitrile
          Gradient 5-95% B over 5 minutes
          Flow Rate 0.4 mL/min
          Column Temperature 40 °C
          Injection Volume 5 µL

          Note: The gradient profile should be optimized to ensure sufficient retention of Leu-Leu-Leu-OH, separation from potential interferences, and a reasonable run time.

          Sample Preparation

          The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis and to concentrate the analyte of interest.[12] For LLL-OH in plasma, two common and effective techniques are protein precipitation (PPT) and solid-phase extraction (SPE).

          Protein Precipitation (PPT) Protocol

          PPT is a simple and rapid method suitable for high-throughput analysis.

          Experimental Workflow for Protein Precipitation

          cluster_0 Protein Precipitation Protocol plasma 100 µL Plasma Sample is Add 10 µL IS Working Solution plasma->is ppt_solvent Add 300 µL Acetonitrile is->ppt_solvent vortex Vortex for 1 minute ppt_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

          Caption: Protein Precipitation Workflow.

          Solid-Phase Extraction (SPE) Protocol

          SPE provides a cleaner extract compared to PPT, which can lead to lower matrix effects and improved sensitivity. A mixed-mode cation exchange SPE sorbent is recommended for a polar compound like LLL-OH.

          Experimental Workflow for Solid-Phase Extraction

          cluster_1 Solid-Phase Extraction Protocol plasma 100 µL Plasma Sample + 10 µL IS load Load Sample plasma->load condition Condition SPE Plate with Methanol and Water condition->load wash1 Wash with 0.1% Formic Acid in Water load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% Ammonium Hydroxide in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

          Caption: Solid-Phase Extraction Workflow.

          Bioanalytical Method Validation

          A full validation of the bioanalytical method should be performed in accordance with the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The validation should assess the following parameters:

          Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

          ParameterDescriptionAcceptance Criteria
          Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
          Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
          Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter (precision).Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
          Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy and precision within the specified limits.
          Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%.
          Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
          Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, bench-top, long-term).

          Data Analysis and Interpretation

          The concentration of LLL-OH in the quality control and unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x or 1/x²) linear regression is typically used for the calibration curve.

          Troubleshooting

          Table 4: Common Issues and Troubleshooting in the Quantification of Leu-Leu-Leu-OH

          IssuePotential CauseSuggested Solution
          Poor Peak Shape Inappropriate mobile phase pH; column degradation.Ensure mobile phase pH is at least 2 units below the pKa of the analyte; use a new column.
          Low Sensitivity Inefficient ionization; matrix suppression; low recovery.Optimize MS source parameters; use a more efficient sample preparation method (e.g., SPE); check for analyte adsorption to containers.
          High Variability Inconsistent sample preparation; instrument instability.Ensure consistent pipetting and vortexing; check for leaks in the LC system; use a stable isotope-labeled internal standard.
          Carryover Adsorption of the analyte to the injector or column.Optimize the injector wash solution; use a longer gradient or a column wash step.

          Conclusion

          This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of Leu-Leu-Leu-OH in biological matrices. The successful implementation of this method relies on careful optimization of the mass spectrometric and chromatographic conditions, the selection of an appropriate sample preparation technique, and the use of a stable isotope-labeled internal standard. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the generation of high-quality, reliable data for use in drug development and clinical research.

          References

          • Allied Academies. (2023, April 24). Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. Retrieved from [Link]

          • Future Science Group. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

          • Gao, S., et al. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Retrieved from [Link]

          • Gilar, M., et al. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Retrieved from [Link]

          • Agilent Technologies. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

          • Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations [Video]. YouTube. Retrieved from [Link]

          • LCGC International. (2019, September 10). New LC–MS Detection Method for Short Peptides. Retrieved from [Link]

          • MedCrave. (2017, February 6). Bioanalytical method development and validation of letrozole by LC-ESI-MS/MS in human plasma. Retrieved from [Link]

          • National Institutes of Health. (2023, March 31). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Retrieved from [Link]

          • ResearchGate. (2025, October 15). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]

          • Symbiosis. (2019, July 1). Therapeutic Peptide Quantitation in Human Plasma: The Challenge of Develop an Adequate Strategy According to Pharmacokinetic Mon. Retrieved from [Link]

          • Allied Academies. (2023, April 24). Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. Retrieved from [Link]

          • National Institutes of Health. (2023, December 8). Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification. Retrieved from [Link]

          • National Institutes of Health. (2025, February 5). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. Retrieved from [Link]

          • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

          • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

          • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

          • Wilkinson, D. J., et al. (n.d.). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. National Institutes of Health. Retrieved from [Link]

          • National Institutes of Health. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Retrieved from [Link]

          • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. Retrieved from [Link]

          • Lechuga-Ballesteros, D., et al. (n.d.). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Retrieved from [Link]

          • National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

          • Phenomenex. (n.d.). Determination of Semaglutide and Tirzepatide in Plasma. Retrieved from [Link]

          • MDPI. (2018, October 18). Effect of Mixed Meal and Leucine Intake on Plasma Amino Acid Concentrations in Young Men. Retrieved from [Link]

          • Waters Corporation. (2025, November 11). Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide– a Case Study. Retrieved from [Link]

          • Taylor & Francis Online. (n.d.). Regulation of the plasma amino acid profile by leucine via the system L amino acid transporter. Retrieved from [Link]

          • ResearchGate. (2025, August 7). Trileucine Improves Aerosol Performance and Stability of Spray‐Dried Powders for Inhalation. Retrieved from [Link]

          • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

          • Perelló, J., et al. (2004, April 5). Determination of myo-inositol in biological samples by liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

          • Wikipedia. (n.d.). Titration. Retrieved from [Link]

          • ResearchGate. (n.d.). Performance Assessment of a 125 Human Plasma Peptide Mixture Stored at Room Temperature for Multiple Reaction Monitoring-Mass Spectrometry. Retrieved from [Link]

          • SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

          Sources

          Application Note: Enhancing Protein Stability in Pharmaceutical Formulations with Trileucine

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          The inherent instability of therapeutic proteins presents a significant hurdle in the development of biopharmaceutical formulations. Proteins are susceptible to a multitude of physical and chemical degradation pathways, including denaturation, aggregation, and surface adsorption, which can compromise their safety and efficacy.[1] To counteract these challenges, formulation scientists employ various stabilizing excipients. Among these, the tripeptide trileucine has emerged as a highly effective agent, particularly for solid dosage forms such as those produced by spray drying. This application note provides a comprehensive guide to the mechanisms, applications, and protocols for using trileucine to enhance the stability and performance of protein formulations.

          The Scientific Rationale: Mechanism of Trileucine-Mediated Stabilization

          Trileucine's efficacy as a protein stabilizer stems from a unique combination of its physicochemical properties. Unlike simple amino acids or traditional sugars, its stabilizing effects are multi-faceted, addressing stresses encountered during both processing and storage.

          1.1. Interfacial Protection during Processing

          A primary cause of protein denaturation during manufacturing processes like spray drying is exposure to air-water interfaces. Proteins tend to unfold and aggregate at these interfaces. Trileucine is highly surface-active and preferentially accumulates at the air-water interface.[2][3] This creates a protective layer that competitively excludes the protein from the interface, thereby minimizing interfacial stress and preventing denaturation and subsequent aggregation.[3][4]

          1.2. Formation of a Protective Amorphous Matrix

          In the solid state, the stability of a protein is largely dependent on the properties of the matrix in which it is embedded. Trileucine possesses several advantageous characteristics for creating a stable solid formulation:

          • High Glass Transition Temperature (Tg): Spray-dried trileucine has a high Tg of approximately 104°C.[2][3] A high Tg is critical for long-term stability at ambient temperatures, as it ensures the formulation remains in a glassy, vitrified state where molecular mobility is severely restricted, thus inhibiting degradation pathways.

          • Amorphous Nature: Unlike its constituent amino acid, L-leucine, which can be crystalline, spray-dried trileucine forms an amorphous or partially ordered solid phase.[5] This allows it to form a homogenous, vitrified matrix with the protein, which is essential for stabilization.[5]

          • Low Hygroscopicity: The hydrophobic nature of trileucine helps to reduce water uptake in the final powder formulation, which is crucial for preventing moisture-induced plasticization and degradation.[6]

          1.3. Engineering Particles for Improved Performance

          Trileucine's low aqueous solubility, particularly at neutral pH (≈6.8 mg/mL), is a key attribute in the spray-drying process.[2][3] This low solubility causes it to precipitate rapidly on the surface of the drying droplet.[7] This phenomenon results in the formation of low-density, corrugated particles with a trileucine-rich surface.[2][3][5] This morphology is highly advantageous for dry powder inhaler (DPI) formulations, as it reduces particle cohesiveness and significantly improves aerosol performance and dispersibility.[2][3]

          Diagram: Mechanism of Interfacial Stabilization by Trileucine

          G cluster_0 Without Trileucine cluster_1 With Trileucine Protein_Unfolded Unfolded Protein Protein_Native Native Protein Protein_Native->Protein_Unfolded Interfacial Stress Interface_1 Air-Water Interface Trileucine Trileucine Interface_2 Air-Water Interface Trileucine->Interface_2 Preferential Adsorption Protein_Native_2 Native Protein (Protected) Process Spray Drying Droplet cluster_0 cluster_0 cluster_1 cluster_1

          Caption: Trileucine's surface activity displaces proteins from the air-water interface.

          Protocol: Development of a Stabilized Protein Dry Powder using Spray Drying

          This protocol provides a framework for formulating a model protein with trileucine. Researchers should optimize parameters based on their specific protein and equipment.

          2.1. Materials and Reagents

          • Protein of interest (e.g., Lysozyme, BSA)

          • Trileucine

          • Buffer system (e.g., Sodium Phosphate, Histidine). Note: Trileucine's solubility is pH-dependent.[2][3]

          • Water for Injection (WFI) or equivalent purified water

          • (Optional) Additional lyoprotectant (e.g., Trehalose, Raffinose)[2][6]

          2.2. Preparation of Aqueous Feed Solution The goal is to create a homogenous solution for spray drying. Due to trileucine's low solubility at neutral pH, careful preparation is required.

          • Buffer Preparation: Prepare the desired buffer at the target concentration and pH. A pH slightly away from neutral may be needed to fully dissolve the trileucine. Some protocols use a pH of 11 to aid dissolution, which is then spray-dried to create a more soluble form of trileucine for subsequent formulations.[8]

          • Excipient Dissolution: Slowly add the trileucine and any other excipients (e.g., trehalose) to the buffer solution while stirring. Gentle heating may be applied if necessary, but care must be taken not to denature the protein in the next step.

          • Protein Addition: Once all excipients are fully dissolved and the solution has returned to room temperature, add the protein of interest and stir gently until fully dissolved. Avoid vigorous mixing that could cause foaming and protein denaturation.

          • Final Concentration: Adjust the final volume with buffer to achieve the target concentrations. A typical total solid content for lab-scale spray drying is 10-20 mg/mL.[8]

          • Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any particulates before spray drying.

          2.3. Spray Drying Process The following parameters are provided as a starting point for a lab-scale spray dryer (e.g., Büchi B-290) and should be optimized.

          ParameterTypical RangeRationale
          Inlet Temperature 100 - 140°CBalances efficient solvent evaporation with minimizing thermal stress on the protein.
          Outlet Temperature 50 - 70°CA key indicator of drying efficiency. Must be kept well above the boiling point of water but below a temperature that would damage the protein.
          Feed Pump Rate 2 - 5 mL/minControls the residence time in the drying chamber. Slower rates generally lead to drier particles.
          Aspirator Rate 85 - 100% (e.g., 35 m³/h)Determines the airflow through the system, affecting particle collection and drying efficiency.
          Atomizer Gas Flow 600 - 800 L/hControls droplet size. Higher flow rates generally produce smaller droplets.

          Protocol Steps:

          • Equilibrate the spray dryer to the target inlet temperature with the aspirator running.

          • Pump deionized water through the system for 5-10 minutes to stabilize the temperatures.

          • Switch the feed from water to the protein-trileucine solution.

          • Monitor the inlet and outlet temperatures throughout the run, ensuring they remain stable.

          • Once the entire feed solution has been processed, continue to run the system with air for a few minutes to dry and collect any remaining powder.

          • Carefully collect the dried powder from the collection vessel.

          2.4. Powder Storage Store the collected powder in an airtight container with desiccant at a controlled temperature (e.g., 2-8°C or room temperature) and protected from light.

          Diagram: Experimental Workflow for Formulation Development

          G A 1. Feed Solution Preparation B 2. Spray Drying (e.g., Büchi B-290) A->B C 3. Powder Collection & Storage B->C D 4. Physical & Chemical Characterization C->D E 5. Performance Testing (e.g., Aerosolization) D->E F 6. Data Analysis & Formulation Optimization D->F E->F

          Sources

          Application Note: In Vitro Drug Release Studies from Trileucine-Based Formulations for Pulmonary Delivery

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          This application note provides a comprehensive guide for conducting in vitro drug release studies on formulations containing trileucine, a functional excipient increasingly used in advanced drug delivery systems, particularly for dry powder inhalers (DPIs). Trileucine's unique surface-active properties contribute to enhanced aerosol performance by creating low-density, corrugated particles that are less cohesive.[1][2] This guide details the scientific rationale, critical parameters, and step-by-step protocols for evaluating how these trileucine-enriched particles dissolve and release the active pharmaceutical ingredient (API) in a simulated lung environment. We present a robust methodology using a Franz diffusion cell apparatus, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, to generate reliable and reproducible drug release profiles. This document is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry.

          Introduction: The Role of Trileucine and the Need for In Vitro Release Testing

          Trileucine, an oligomer of the amino acid leucine, has emerged as a highly effective excipient in the development of spray-dried powders for inhalation.[3] Its principal function is to improve the aerosolization and stability of drug particles.[1][2] Due to its low aqueous solubility and high surface activity, trileucine preferentially accumulates at the surface of particles during the spray-drying process.[1][4] This surface enrichment leads to the formation of highly rugose, low-density microparticles with reduced cohesiveness, which significantly enhances powder dispersibility and the fine particle fraction (FPF) upon inhalation.[1][5]

          • Understand the dissolution kinetics of the formulation.

          • Ensure that the drug is released at an appropriate rate for therapeutic efficacy.

          • Compare different formulations (e.g., varying trileucine content) during development.

          • Serve as a quality control tool for batch-to-batch consistency.

          Although regulatory bodies like the EMA and FDA do not currently mandate a standardized dissolution test for all inhaled products, such testing is gaining importance for establishing bioequivalence and ensuring product performance.[7][8] This guide focuses on a methodology using a vertical diffusion cell (Franz cell), a versatile apparatus for assessing release from topical and inhaled formulations.[9][10]

          Principle of the Method

          The methodology described herein simulates the dissolution of a respirable drug powder from a trileucine-based formulation into the lung lining fluid. The core steps involve:

          • Dose Collection: The respirable fraction of the DPI formulation is collected onto a membrane filter using standardized inhaler testing equipment. This step is crucial for ensuring that the dissolution test is performed on the particles most likely to reach the deep lung.

          • Dissolution Testing: The particle-coated membrane is mounted in a Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by the membrane.[9][11] The receptor chamber is filled with a biorelevant dissolution medium, such as simulated lung fluid (SLF), maintained at physiological temperature (37 °C).[9]

          • Sample Analysis: At predetermined time points, aliquots are withdrawn from the receptor fluid and analyzed by a suitable method, typically HPLC, to determine the concentration of the dissolved API.[12] The cumulative amount of drug released is then plotted against time to generate a dissolution profile.

          This setup mimics the air-blood barrier and allows for the evaluation of drug release across a membrane into a simulated systemic compartment.[7]

          Materials and Apparatus

          Reagents and Consumables
          • Model API (e.g., Budesonide, Albuterol Sulfate)

          • Trileucine (pharmaceutical grade)

          • Other formulation excipients (e.g., Trehalose, Lactose)

          • Solvents for formulation (e.g., Deionized Water, Ethanol)

          • Simulated Lung Fluid (SLF) or Gamble's Solution (see Protocol 1 for composition).[13][14]

          • HPLC grade solvents for mobile phase (e.g., Acetonitrile, Methanol)

          • HPLC Buffers and modifiers (e.g., Phosphate buffer, Formic acid)

          • Glass microfiber or polycarbonate membrane filters (e.g., 25 mm diameter)

          • Dry Powder Inhaler (DPI) device

          • Hard gelatin or HPMC capsules

          Apparatus
          • Spray Dryer (for formulation preparation)

          • Particle Size Analyzer (e.g., Laser Diffraction).[15]

          • Cascade Impactor (e.g., Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)) for dose collection.

          • Vertical Diffusion Cells (Franz Cells) with magnetic stir bars.[16]

          • Multi-station magnetic stirrer with heating block or water bath circulator.[16]

          • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[17]

          • Analytical Balance

          • pH Meter

          • Vacuum Pump

          Experimental Protocols

          Protocol 1: Preparation of Simulated Lung Fluid (SLF)

          Causality: A biorelevant dissolution medium is critical for mimicking the in vivo environment. SLF contains salts, proteins, and phospholipids that can influence drug solubility and wettability, providing more predictive data than simple buffer solutions.[13][18][19]

          • Composition: A widely cited composition for SLF is based on the work by Marques et al. and others.[14] A simplified version (Gamble's solution) can also be used.[13]

            Component Concentration (g/L)
            Sodium Chloride 6.80
            Potassium Chloride 0.22
            Calcium Chloride 0.14
            Sodium Bicarbonate 2.20
            Sodium Phosphate Dibasic 0.12
            Sodium Phosphate Monobasic 0.06
            Dipalmitoylphosphatidylcholine (DPPC) 0.10

            | Albumin, from bovine serum (BSA) | 0.50 |

          • Preparation:

            • Accurately weigh and dissolve all inorganic salts in 900 mL of HPLC-grade water.

            • In a separate vessel, disperse the DPPC and BSA in 50 mL of warm (approx. 50°C) water with gentle stirring.

            • Slowly add the lipid/protein dispersion to the salt solution while stirring.

            • Adjust the pH to 7.4 ± 0.1 using 0.1 M HCl or 0.1 M NaOH.

            • Make up the final volume to 1000 mL with HPLC-grade water.

            • Filter the solution through a 0.45 µm filter if necessary. Prepare fresh daily or store as per validated stability data.[14]

          Protocol 2: Preparation of Trileucine-Based DPI Formulation

          Causality: Spray drying is the chosen method as it allows for precise control over particle characteristics and promotes the surface enrichment of trileucine, which is central to the formulation's performance.[4]

          • Solution Preparation: Dissolve the model API and any other soluble excipients (e.g., trehalose) in the chosen solvent system.

          • Trileucine Dispersion: Disperse the trileucine in the solution. Due to its low water solubility, gentle heating or homogenization may be required to achieve a uniform suspension.[1] A typical formulation might be 80% API, 20% Trileucine (w/w).

          • Spray Drying: Atomize the feed solution/suspension into a heated chamber using a laboratory-scale spray dryer. Typical parameters to control include inlet temperature, feed rate, and atomization gas flow rate. These must be optimized to produce particles in the respirable range (1-5 µm).

          • Powder Characterization: Characterize the resulting powder for particle size distribution, morphology (via Scanning Electron Microscopy), and solid-state properties (via X-ray Powder Diffraction).[15]

          Protocol 3: In Vitro Drug Release Study

          Causality: This protocol is designed to ensure reproducibility and physiological relevance. Using a cascade impactor for dose collection isolates the therapeutically relevant particle fraction. The Franz cell provides a well-controlled environment (temperature, stirring, volume) for the dissolution process.[9][20]

          • Dose Collection: a. Assemble a cascade impactor (e.g., NGI) with a glass microfiber filter on the desired stage (e.g., Stage 3 or 4, corresponding to the respirable fraction). b. Load a capsule containing the trileucine-based formulation into the DPI device. c. Actuate the device into the impactor inlet at a standardized flow rate (e.g., 60 L/min) for a set duration to draw a specific volume of air (e.g., 4 L). Repeat actuations as needed to obtain a quantifiable amount of API on the filter. d. Carefully remove the filter containing the deposited fine particle dose.

          • Franz Cell Setup: a. Set the heating block/circulator to maintain the receptor fluid at 37 ± 0.5 °C.[16] b. Fill the receptor chamber of each Franz cell with a precise volume of pre-warmed, de-gassed SLF, ensuring no air bubbles are trapped. Place a small magnetic stir bar in each cell. c. Set the stir speed to a consistent, gentle rate (e.g., 400 RPM) to ensure a homogenous solution without creating a vortex.

          • Experiment Initiation: a. Carefully mount the drug-loaded filter between the donor and receptor chambers of the Franz cell, with the particle-coated side facing the receptor fluid. b. Clamp the chambers together securely. c. Start a timer immediately. This is T=0.

          • Sampling: a. At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes), withdraw a fixed volume (e.g., 200 µL) from the sampling arm of the receptor chamber.[12] b. Crucially, immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed SLF to maintain a constant volume and preserve sink conditions. c. Place the collected samples into HPLC vials for analysis.

          • Sample Analysis: a. Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of the API. b. Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling steps. c. Plot the mean cumulative percentage of drug released versus time.

          Data Presentation and Interpretation

          The results of the study should be presented clearly to allow for easy comparison between different formulations.

          Table 1: Example Drug Release Profile of a Model API from DPI Formulations

          Time (min)Cumulative % Release (Mean ± SD, n=6) - Formulation A (No Trileucine)Cumulative % Release (Mean ± SD, n=6) - Formulation B (20% Trileucine)
          00.0 ± 0.00.0 ± 0.0
          1545.2 ± 3.135.8 ± 2.9
          3068.9 ± 4.555.1 ± 4.2
          6085.1 ± 5.276.4 ± 5.5
          12094.3 ± 4.890.8 ± 4.9
          24098.7 ± 3.997.2 ± 3.7
          48099.1 ± 3.598.5 ± 3.3

          Interpretation: In this hypothetical example, Formulation B with 20% trileucine shows a slightly slower initial release rate compared to the formulation without trileucine. This could be attributed to the hydrophobic surface layer of trileucine temporarily hindering the wetting of the particles. However, both formulations achieve near-complete release within 4 hours, suggesting that trileucine does not prevent the eventual dissolution of the API. This type of data is crucial for demonstrating that while aerosol performance is improved, drug bioavailability is not compromised.

          Workflow Visualization

          The following diagram illustrates the complete experimental workflow from formulation to data analysis.

          G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_sol Prepare API/ Trileucine Solution spray_dry Spray Dry Formulation prep_sol->spray_dry char_powder Characterize Powder (Size, Morphology) spray_dry->char_powder collect_dose Collect Respirable Dose on Filter via Impactor char_powder->collect_dose prep_slf Prepare Simulated Lung Fluid (SLF) setup_franz Setup Franz Cell (37°C, SLF) prep_slf->setup_franz mount_filter Mount Filter & Start Experiment collect_dose->mount_filter setup_franz->mount_filter sample Sample Receptor Fluid at Time Points mount_filter->sample T=0 hplc Quantify API via HPLC sample->hplc calc Calculate Cumulative % Release hplc->calc plot Plot Release Profile (Time vs. % Release) calc->plot

          Caption: Experimental workflow for in vitro release testing of trileucine-based DPIs.

          References

          • Vehring, R., et al. (2021). Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles. Journal of Controlled Release. Available at: [Link]

          • Alhajj, N., et al. (2021). Leucine as an excipient in spray dried powder for inhalation. Drug Discovery Today. Available at: [Link]

          • Auriga Research. (n.d.). Franz Diffusion. Auriga Research. Available at: [Link]

          • MDPI. (n.d.). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. MDPI. Available at: [Link]

          • Drug Development and Delivery. (n.d.). ORALLY INHALED PRODUCTS - Optimizing the Application of In Vitro Test Methods for the Demonstration of Bioequivalence in Orally Inhaled Products. Drug Development and Delivery. Available at: [Link]

          • DergiPark. (n.d.). In vitro dissolution testing methods for inhaled drugs. DergiPark. Available at: [Link]

          • Sonvico, F., et al. (2021). RespiCellTM: An Innovative Dissolution Apparatus for Inhaled Products. PMC. Available at: [Link]

          • Taylor & Francis Online. (2021). A systematic review of their biological relevance and use in relation to inhalation toxicology of particles and fibres. Taylor & Francis Online. Available at: [Link]

          • Sakagami, M. (2011). In vitro and in vivo testing methods for respiratory drug delivery. Taylor & Francis Online. Available at: [Link]

          • Istanbul University Press. (n.d.). In vitro dissolution testing methods for inhaled drugs. Istanbul University Press. Available at: [Link]

          • Copley Scientific. (2020). Copley Scientific Introduces Simple Device for Inhaled Dose Dissolution Testing. Copley Scientific. Available at: [Link]

          • Lechuga-Ballesteros, D., et al. (2008). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Journal of Pharmaceutical Sciences. Available at: [Link]

          • Al-Siddig, A., et al. (2023). In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances. PMC. Available at: [Link]

          • Semantic Scholar. (n.d.). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Semantic Scholar. Available at: [Link]

          • Copley Scientific. (n.d.). Inhaled Dissolution Apparatus IDA. Copley Scientific. Available at: [Link]

          • Kumar, A., et al. (2021). Design and development of a biorelevant simulated human lung fluid. PMC. Available at: [Link]

          • Eurofins. (n.d.). Franz Cell Test. Eurofins. Available at: [Link]

          • Intertek. (n.d.). Inhalation Product Analysis and Testing. Intertek. Available at: [Link]

          • ResearchGate. (n.d.). (PDF) Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. ResearchGate. Available at: [Link]

          • Tioga Research. (2025). Navigating Franz Cell Testing: Best Practices for Cosmetic In Vitro Testing. Tioga Research. Available at: [Link]

          • Abdelrahim, M. E. A. (2022). Methods in Determining the Bioequivalence of Inhaled Products. ResearchGate. Available at: [Link]

          • ResearchGate. (n.d.). Composition of simulated lung fluids used for dissolution studies. ResearchGate. Available at: [Link]

          • Norlab. (n.d.). Franz Cell Operating Procedures. Norlab. Available at: [Link]

          • Taylor & Francis Online. (n.d.). Simulated biological fluids – a systematic review of their biological relevance and use in relation to inhalation toxicology of particles and fibres. Taylor & Francis Online. Available at: [Link]

          • Chrystyn, H. (2001). Methods to identify drug deposition in the lungs following inhalation. PMC. Available at: [Link]

          • RSC Publishing. (2024). Effect of leucine as an aerosolization enhancer on the bioactivity of spray dried viral-vectored vaccines for inhalation. RSC Publishing. Available at: [Link]

          • BVS. (2019). Determination of Dissolution of Inhaled Drugs by Paddle Apparatus Method. BVS. Available at: [Link]

          • Ng, S. F., et al. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. PMC. Available at: [Link]

          • PharmaCompass.com. (n.d.). Analytical Testing for Inhalers | Aerosols | Nasal Sprays. PharmaCompass.com. Available at: [Link]

          • MDPI. (n.d.). Analytical Approaches and Trends in the Determination of Psychoactive Drugs in Air. MDPI. Available at: [Link]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Troubleshooting Solid-Phase Synthesis of Leu-Leu-Leu-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Case ID: SPPS-Hydrophobic-003 Subject: Low Yield & Purity in Homopolymer (Leu) Synthesis Assigned Scientist: Senior Application Scientist, Peptide Chemistry Division

          Executive Summary: The "Deceptive Simplicity" Trap

          A sequence like H-Leu-Leu-Leu-OH often fails not because the chemistry is complex, but because it is deceptively simple. While Leucine is a standard amino acid, a homotrimer of Leucine creates a "perfect storm" for two specific failure modes:

          
          -sheet aggregation  and Diketopiperazine (DKP) formation .
          

          Standard SPPS protocols (Wang resin, DMF solvent, HBTU activation) are frequently insufficient for this sequence. This guide provides a root-cause analysis and a validated "High-Hydrophobicity Protocol" to recover your yield.

          Root Cause Analysis

          Failure Mode A: On-Resin Aggregation (The "Shrinking Resin")

          Poly-Leucine sequences are notorious for forming inter-chain

          
          -sheets. As the peptide grows, adjacent chains on the resin hydrogen-bond with each other rather than the solvent.
          
          • Mechanism: The resin beads physically contract (shrink), expelling solvent and collapsing the pore structure.

          • Result: The N-terminus becomes sterically inaccessible. The third Fmoc-Leu-OH cannot couple effectively, resulting in a deletion sequence (Leu-Leu-OH) or unreacted starting material.

          Failure Mode B: Diketopiperazine (DKP) Formation

          This occurs at the dipeptide stage (Fmoc-Leu-Leu-Resin). Upon Fmoc removal, the free N-terminal amine can back-bite the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct (cyclo-Leu-Leu).

          • Risk Factor: High on Wang resin (benzyl ester linkage).

          • Result: Drastic loss of yield before the third residue is even introduced.

          Visualizing the Failure Pathways

          Aggregation_Mechanism Start Growing Peptide (Leu-Leu-Resin) Fmoc_Removal Fmoc Removal Start->Fmoc_Removal Free_Amine Free Amine (H2N-Leu-Leu-Resin) Fmoc_Removal->Free_Amine Backbite Intramolecular Cyclization Free_Amine->Backbite Slow Coupling or Unstable Linker Coupling_Step Coupling 3rd Leu Free_Amine->Coupling_Step DKP_Product DKP (Cyclo-Leu-Leu) [Loss of Chain] Backbite->DKP_Product H_Bonding Inter-chain H-Bonding Coupling_Step->H_Bonding Hydrophobic Solvent (DMF) Beta_Sheet Beta-Sheet Formation H_Bonding->Beta_Sheet Shrinkage Resin Collapse (Inaccessible N-term) Beta_Sheet->Shrinkage Deletion Deletion Sequence (Leu-Leu-OH) Shrinkage->Deletion

          Figure 1: Dual failure pathways for Leu-Leu-Leu synthesis. Path 1 (Red) shows chain loss via DKP. Path 2 (Green) shows steric occlusion via aggregation.

          Validated Troubleshooting Protocol

          To fix this, we must disrupt the hydrogen bonding network and stabilize the resin linkage.

          Step 1: Resin Substitution (Critical)

          Stop using Wang Resin. The ester linkage is too susceptible to DKP formation for this sequence.

          • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

          • Why: The bulky trityl group sterically hinders the back-biting attack, preventing DKP formation [1].

          • Loading: Keep loading low (< 0.4 mmol/g ) to physically distance the peptide chains and reduce aggregation propensity.

          Step 2: Solvation Engineering ("Magic Mixture")

          Standard DMF is insufficient to solvate poly-Leucine. You must use a "Magic Mixture" or chaotropic salts to disrupt secondary structures [2].

          • Solvent A: NMP (N-methylpyrrolidone) instead of DMF.[2][3]

          • Additive: 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the coupling and deprotection buffers. These chaotropic salts disrupt the hydrogen bonds holding the

            
            -sheets together.
            
          Step 3: Activation Chemistry

          Switch to HATU/HOAt or DIC/Oxyma Pure .

          • Avoid HBTU/HOBt. The coupling is likely slow due to steric bulk; HATU is a more potent activator for difficult couplings.

          The "High-Hydrophobicity" Experimental Protocol

          Use this specific workflow for the synthesis of H-Leu-Leu-Leu-OH.

          Materials Required[1][4][5][6][7][8][9][10][11]
          • Resin: 2-Chlorotrityl Chloride Resin (100-200 mesh).[3]

          • Amino Acid: Fmoc-Leu-OH.[4]

          • Activator: HATU (0.5M in DMF).

          • Base: DIPEA (Diisopropylethylamine).[3]

          • Chaotrope: LiCl (anhydrous).[5]

          Step-by-Step Workflow
          StepOperationReagent/ConditionTechnical Note
          1. Loading First AA AttachmentFmoc-Leu-OH (1.2 eq) + DIPEA (4 eq) in DCM.Do not activate. React for 2 hrs. Add MeOH to cap unreacted chlorides.
          2. Wash Resin SwellingDCM (3x), DMF (3x), NMP (3x) .Ensure resin is fully swollen in NMP before deprotection.
          3. Deprotection Fmoc Removal20% Piperidine in NMP containing 0.1M LiCl .LiCl prevents aggregation of the free amine.
          4. Wash Chaotropic WashNMP + 0.4M LiCl (3x).Critical step to disrupt pre-formed
          
          
          -sheets.
          5. Coupling ElongationFmoc-Leu-OH (5 eq), HATU (5 eq), DIPEA (10 eq) in NMP .Double Couple: Perform this step twice for 1 hour each.
          6. Cleavage Isolation95% TFA, 2.5% TIS, 2.5% H2O.React for 2 hours.
          7. Workup PrecipitationCold Diethyl Ether.Warning: If no precipitate forms (common for hydrophobic peptides), evaporate N2 to oil, then lyophilize from tBuOH/H2O.

          Troubleshooting Decision Tree

          Use this logic flow to diagnose persistent issues.

          Troubleshooting_Tree Start Issue: Low Yield/Purity Check_Resin Resin Used? Start->Check_Resin Is_Wang Wang Resin Check_Resin->Is_Wang Is_2CTC 2-CTC Resin Check_Resin->Is_2CTC Change_Resin ACTION: Switch to 2-CTC (Prevents DKP) Is_Wang->Change_Resin Check_Deletion Mass Spec Analysis: Is [M-113] (Deletion) present? Is_2CTC->Check_Deletion Yes_Deletion YES: Incomplete Coupling Check_Deletion->Yes_Deletion No_Deletion NO: Low Recovery Check_Deletion->No_Deletion Agg_Soln ACTION: Add 0.4M LiCl to NMP during coupling Yes_Deletion->Agg_Soln Check_Precip Did it precipitate in Ether? No_Deletion->Check_Precip No_Precip NO: Peptide is too hydrophobic Check_Precip->No_Precip Evap_Soln ACTION: Evaporate TFA, Lyophilize directly No_Precip->Evap_Soln

          Figure 2: Diagnostic workflow for isolating the specific cause of yield loss.

          Frequently Asked Questions (FAQ)

          Q: I see a major peak at [M-113] in my Mass Spec. What is it? A: This is a deletion sequence (Leu-Leu-OH). It indicates that the coupling of the third Leucine failed. This is the hallmark of "on-resin aggregation." The resin collapsed, and the reagents couldn't reach the N-terminus. Switch to the LiCl/NMP protocol described above to solvate the resin.

          Q: My crude yield is almost zero, but the resin weight increased. Where is my peptide? A: If you used Wang resin, you likely formed Diketopiperazine (DKP) . The dipeptide cleaved itself off the resin during the synthesis and was washed away in the waste stream. The weight gain might be residual solvent or salts. Switch to 2-Chlorotrityl Chloride resin to prevent this.

          Q: Can I use Pseudoprolines to break the structure? A: No. Pseudoprolines are specific to Serine, Threonine, and Cysteine residues. They cannot be used for a pure Leucine sequence. However, you can use Hmb-protected Leucine (Fmoc-Leu-(Hmb)OH) for the middle residue. The Hmb group prevents hydrogen bonding, but it is expensive and requires a specific acetylation step. Try the LiCl/NMP method first; it is usually sufficient for a trimer.

          Q: The peptide didn't precipitate in cold ether. Did I lose it? A: Not necessarily. Short, hydrophobic peptides like Leu-Leu-Leu-OH are often soluble in ether or form a gel that doesn't pellet down. Do not discard the ether supernatant.

          • Recovery: Evaporate the ether/TFA mixture under a nitrogen stream. Dissolve the oily residue in 50% Acetic Acid or t-Butanol/Water and lyophilize.

          References

          • Biotage. (2023).[6][7] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

          • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from ]">https://www.cem.com[8]

          Sources

          Technical Support Center: Strategies to Prevent Racemization During Leu-Leu-Leu-OH Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the prevention of racemization during the synthesis of the tripeptide Leucyl-Leucyl-Leucine (Leu-Leu-Leu-OH). As Senior Application Scientists, we have compiled this information to ensure your experimental success by maintaining the stereochemical integrity of your peptides.

          Introduction to Racemization in Peptide Synthesis

          Racemization is a critical challenge in peptide synthesis, where an amino acid's stereocenter undergoes an inversion of configuration, leading to the formation of diastereomeric peptides.[1] This loss of chiral purity can have profound consequences on the biological activity and therapeutic efficacy of the final peptide product, as the three-dimensional structure is intrinsically linked to its function.[1] The synthesis of peptides, such as Leu-Leu-Leu-OH, involves the sequential coupling of amino acids, and each coupling step presents a risk of racemization. Understanding and mitigating these risks are paramount for the successful synthesis of chirally pure peptides.

          Frequently Asked Questions (FAQs)

          Q1: What is the primary mechanism of racemization during peptide coupling?

          A1: The most prevalent mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The activated carboxyl group of the N-protected amino acid can cyclize to form this planar intermediate. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers.

          Q2: Are all amino acids equally susceptible to racemization?

          A2: No, the susceptibility to racemization varies among amino acids. While any chiral amino acid can racemize, certain residues are more prone to it under standard coupling conditions. These include:

          • Histidine (His): The imidazole side chain can act as an intramolecular base, catalyzing racemization.[1][2]

          • Cysteine (Cys): The thiol group in the side chain can also promote racemization.[1]

          • Phenylalanine (Phe) and Serine (Ser) have also been noted as being susceptible to racemization.[1]

          Leucine, the constituent amino acid of Leu-Leu-Leu-OH, is a non-polar amino acid and is generally less prone to racemization than the aforementioned residues. However, under suboptimal conditions, racemization can still occur.

          Q3: How do coupling reagents influence racemization?

          A3: Coupling reagents play a crucial role in both the rate of peptide bond formation and the extent of racemization. Highly reactive coupling reagents can accelerate the formation of the desired peptide bond, which can kinetically outcompete the racemization process. However, some highly reactive intermediates can also be more prone to racemization. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to minimize this side reaction.[3][4][5][6] These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.[3]

          Troubleshooting Guides for Leu-Leu-Leu-OH Synthesis

          This section provides detailed troubleshooting guides for common issues encountered during the synthesis of Leu-Leu-Leu-OH, with a focus on preventing racemization.

          Issue 1: Detection of Diastereomeric Impurities in the Final Product

          Symptoms:

          • Chromatographic analysis (e.g., HPLC, UPLC) of the crude or purified peptide shows multiple peaks where only one is expected.[7][8]

          • Mass spectrometry analysis reveals the correct mass for the tripeptide, but the chromatographic profile is impure.

          • Nuclear Magnetic Resonance (NMR) spectroscopy may show signal doubling for certain protons.[9]

          Root Causes and Solutions:

          1. Suboptimal Coupling Reagent and Additive Combination

          Explanation: The choice of coupling reagent and the use of appropriate additives are critical in suppressing racemization. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone.[6]

          Solution:

          • Employ a phosphonium or aminium/uronium salt-based coupling reagent in combination with a racemization-suppressing additive. Examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®), N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU), and N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU).[5][10]

          • Always use an additive: HOBt, HOAt, or Oxyma should be used in equimolar amounts with the coupling reagent.[3][4][5] Oxyma is a non-explosive and effective alternative to HOBt and HOAt.[5]

          Table 1: Racemization Potential of Common Coupling Systems

          Coupling ReagentAdditiveRacemization PotentialComments
          DICNoneHighProne to oxazolone formation.[6]
          DICHOBtLowHOBt ester intermediate is less prone to racemization.[6]
          HBTUHOBtLowEffective for routine couplings.
          HATUHOAtVery LowGenerally considered one of the most effective for suppressing racemization.[5][11]
          PyBOP®HOBtLowGood for sterically hindered couplings.[5]
          T3P®PyridineLowA greener coupling reagent option.[12]
          2. Inappropriate Reaction Temperature

          Explanation: Higher reaction temperatures can increase the rate of both the coupling reaction and the racemization side reaction.[1]

          Solution:

          • Perform the coupling reactions at a reduced temperature, typically 0 °C.[1]

          • For particularly sensitive couplings, the temperature can be lowered further to -15 °C.

          3. Unsuitable Solvent Choice

          Explanation: The polarity of the solvent can influence the rate of racemization. More polar solvents can stabilize the charged intermediates involved in the racemization pathway.[1][2]

          Solution:

          • Whenever possible, use less polar solvents for the coupling reaction.[1][2]

          • Commonly used solvents in solid-phase peptide synthesis (SPPS) include N,N-dimethylformamide (DMF) and dichloromethane (DCM). The choice will also depend on the solubility of the protected amino acids and the swelling of the resin support.

          Issue 2: Racemization During the Coupling of the Second Leucine Residue

          Symptoms:

          • Analysis of the crude H-Leu-Leu-OH dipeptide shows the presence of H-D-Leu-L-Leu-OH.

          • Subsequent coupling to form the tripeptide carries over this diastereomeric impurity.

          Root Cause and Solution:

          Explanation: The first coupling step to the resin and subsequent couplings are all susceptible to racemization. The activation of the incoming Fmoc-Leu-OH is the critical step where racemization can occur.

          Solution:

          • Pre-activation: Pre-activating the Fmoc-Leu-OH with the coupling reagent and additive for a short period (1-5 minutes) at 0 °C before adding it to the deprotected amino group on the resin can be beneficial. This ensures that the active ester is formed and ready to react immediately upon addition, minimizing its lifetime and the opportunity for racemization.

          Experimental Protocol: Low-Racemization Coupling of Fmoc-Leu-OH

          • Swell the resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid) in DCM for 30 minutes.

          • Wash the resin with DMF (3 x 5 mL).

          • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

          • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

          • In a separate vessel, dissolve Fmoc-Leu-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

          • Add N,N-diisopropylethylamine (DIPEA) (6 eq) to the activation mixture and stir for 2 minutes at room temperature.

          • Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

          • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

          • Perform a Kaiser test to confirm the completion of the coupling.

          • Repeat the deprotection and coupling steps for the subsequent Leu residues.

          Issue 3: Difficulty in Quantifying the Extent of Racemization

          Symptoms:

          • Uncertainty about the chiral purity of the synthesized Leu-Leu-Leu-OH.

          • Need for a reliable analytical method to determine the percentage of diastereomeric impurity.

          Root Cause and Solution:

          Explanation: Accurate quantification of racemization requires analytical techniques that can resolve the diastereomers of the final peptide.

          Solution:

          • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers.[9] A chiral stationary phase is used to achieve separation.

          • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for the separation of chiral molecules.[8][9][11]

          • Gas Chromatography (GC) on a chiral column: After hydrolysis of the peptide and derivatization of the resulting amino acids, GC can be used to determine the enantiomeric excess of leucine.

          • Amino Acid Analysis after derivatization with a chiral reagent: The peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified by standard reversed-phase HPLC.[13]

          Table 2: Comparison of Analytical Methods for Racemization Detection

          MethodPrincipleSensitivityThroughputNotes
          Chiral HPLCDifferential interaction with a chiral stationary phase.[9]GoodModerateRequires specialized chiral columns.
          Capillary ElectrophoresisDifferential migration of charged enantiomers in an electric field.[8][9]Excellent[9]HighRequires specialized equipment.
          GC on Chiral ColumnSeparation of volatile derivatives on a chiral stationary phase.Very GoodModerateRequires peptide hydrolysis and derivatization.
          Amino Acid Analysis with Chiral DerivatizationFormation of diastereomers that are separable by standard HPLC.[13]GoodModerateIndirect method requiring complete hydrolysis.

          Visualizing the Problem and Solution

          Mechanism of Racemization via Oxazolone Formation

          racemization_mechanism cluster_L_amino_acid L-Amino Acid Derivative cluster_activation Activation cluster_oxazolone Oxazolone Formation cluster_racemization Racemization cluster_coupling Peptide Bond Formation L_AA Fmoc-NH-CH(R)-COOH Activated_AA Fmoc-NH-CH(R)-COX (Activated Ester) L_AA->Activated_AA Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Peptide Fmoc-NH-CH(R)-CO-Peptide Activated_AA->Peptide + H2N-Peptide (Desired Product) Enolate Enolate Anion Oxazolone->Enolate -H+ (Base) Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone +H+ Racemic_Oxazolone->Peptide + H2N-Peptide (Racemized Product) troubleshooting_workflow Start Racemization Detected in Leu-Leu-Leu-OH Check_Coupling Review Coupling Conditions Start->Check_Coupling Check_Temp Review Reaction Temperature Check_Coupling->Check_Temp Optimal Optimize_Coupling Use Low-Racemization Coupling Reagent + Additive (e.g., HATU/HOAt) Check_Coupling->Optimize_Coupling Suboptimal Check_Solvent Review Solvent Check_Temp->Check_Solvent Optimal Optimize_Temp Lower Coupling Temperature (e.g., 0 °C) Check_Temp->Optimize_Temp Too High Optimize_Solvent Use Less Polar Solvent (if possible) Check_Solvent->Optimize_Solvent Polar Re_Synthesize Re-synthesize Peptide Check_Solvent->Re_Synthesize Optimal Optimize_Coupling->Re_Synthesize Optimize_Temp->Re_Synthesize Optimize_Solvent->Re_Synthesize Analyze Analyze Chiral Purity (e.g., Chiral HPLC) Re_Synthesize->Analyze

          Sources

          Technical Support Center: Hydrophobic Trileucine Purification

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Overcoming Aggregation and Solubility Barriers in Leu-Leu-Leu Purification

          Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

          Mission Statement

          You are likely here because your simple tripeptide—Trileucine (L-L-L)—is behaving like a complex protein aggregate. Despite its low molecular weight (~357 Da), Trileucine presents a "hydrophobic paradox." It is not merely insoluble; it is structurally predisposed to supramolecular assembly.

          This guide addresses the root cause: The Leucine Zipper Effect. The isobutyl side chains of the leucine residues interlock via Van der Waals forces, driving the formation of

          
          -sheet-like nanotapes that gelate in aqueous environments. Standard purification protocols will fail.[1] This guide provides the modified workflows required to disrupt these interactions.
          

          Module 1: Solubilization & Sample Preparation

          The majority of purification failures occur before the sample enters the column.

          Q: My Trileucine sample forms a gel or precipitates immediately in the mobile phase. How do I dissolve it for injection?

          The Mechanism: Trileucine aggregates are stabilized by inter-molecular hydrogen bonding and hydrophobic stacking. Standard solvents (water, methanol, low % ACN) cannot energetically overcome the lattice energy of these aggregates.

          The Protocol (The "HFIP Switch"): Do not attempt to dissolve directly in the mobile phase. You must use a "disaggregation solvent" first.

          • Initial Dissolution: Dissolve the crude peptide in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) .

            • Why? Fluorinated alcohols are potent hydrogen bond disruptors. They break the

              
              -sheet networks that cause gelation [1].
              
          • Dilution: Dilute this concentrate with your Mobile Phase A (aqueous) immediately before injection.

            • Target Ratio: Keep organic content >20% if possible, or inject small volumes of the high-concentration HFIP solution directly if your loop size allows.

          • Clarification: Centrifuge at 10,000 x g for 5 minutes. Do not use standard syringe filters without testing; hydrophobic peptides often bind irreversibly to nylon or cellulose acetate membranes. Use PTFE (Teflon) filters only.

          Critical Warning: HFIP is volatile and expensive. Keep vials capped. If HFIP is incompatible with your downstream assay, use Dimethyl Sulfoxide (DMSO) , but be aware that DMSO is difficult to remove via lyophilization.

          Module 2: Chromatographic Separation (RP-HPLC)

          Preventing on-column precipitation and irreversible fouling.

          Q: I see broad, tailing peaks or "ghost" peaks in subsequent runs. Is the peptide sticking to the column?

          The Diagnosis: Yes. The hydrophobicity of Trileucine causes it to partition deeply into the C18 stationary phase. If the desorption kinetics are slower than the mobile phase flow, you get tailing. If it doesn't elute at all, it elutes in the next run (ghost peak).

          The Solution: Thermodynamics & Stationary Phase Selection

          ParameterStandard ProtocolModified Trileucine Protocol Rationale
          Column Phase C18 (Standard)C4 or C8 Lower hydrophobicity prevents irreversible binding [2].
          Pore Size 100 Å300 Å (Wide Pore) Increases surface area accessibility; prevents pore clogging by aggregates.
          Temperature Ambient (25°C)60°C Crucial. High temp reduces mobile phase viscosity and increases the solubility of the hydrophobic species, sharpening peaks [3].
          Mobile Phase B AcetonitrileIso-propanol (IPA) / ACN (1:1) IPA has stronger eluting strength for hydrophobic chains than ACN alone.
          Visualization: The Optimized Workflow

          TrileucinePurification Crude Crude Trileucine Solubilization Solubilization (100% HFIP or TFE) Crude->Solubilization Break Beta-Sheets Clarification Clarification (Centrifuge/PTFE Filter) Solubilization->Clarification Remove Particulates HPLC RP-HPLC (C4 Column, 60°C) Clarification->HPLC Inject HPLC->Solubilization Precipitation Detected Collection Fraction Collection (Immediate Flash Freeze) HPLC->Collection >95% Purity Lyo Lyophilization Collection->Lyo Solvent Removal

          Figure 1: High-Solubility Workflow for Hydrophobic Peptide Purification.

          Module 3: Post-Purification & Recovery

          Handling the product after the column.

          Q: After lyophilization, my powder is electrostatically charged and "flies" away, or forms a sticky film. Why?

          The Physics: Pure Trileucine is extremely hydrophobic. When water is removed, the peptide molecules seek to minimize surface area, often forming light, fluffy, electrostatic powders (aerogels) or sticky films if residual solvent remains.

          Troubleshooting Guide:

          • The "Sticky Film" Issue:

            • Cause: Residual TFA or DMSO.

            • Fix: Perform a salt exchange step (using ammonium acetate) before the final freeze-dry cycle to remove TFA counter-ions, which are hygroscopic.

          • The "Flying Powder" Issue:

            • Cause: Static charge buildup in low-humidity environments.

            • Fix: Bleed nitrogen gas into the lyophilizer chamber before opening. Use anti-static guns on glassware.

          • Re-solubilization:

            • Note: Once lyophilized, Trileucine may be harder to dissolve than the crude material due to tighter packing. You may need to wet the powder with a drop of ethanol or acetic acid before adding your aqueous buffer.

          Module 4: Diagnostic Logic Tree

          Use this logic flow to diagnose real-time chromatographic issues.

          TroubleshootingTree Start Issue Observed Pressure High Backpressure? Start->Pressure System shuts down PeakShape Peak Tailing? Start->PeakShape Bad chromatography Precip Precipitation in Injector Pressure->Precip Immediate spike Fouling Column Fouling Pressure->Fouling Gradual increase Silanol Silanol Interaction PeakShape->Silanol Tail > 1.5 Overload Mass Overload PeakShape->Overload Fronting/Broad Action1 Use HFIP/TFE Check Filter Precip->Action1 Action2 Wash with 95% IPA Increase Temp Fouling->Action2 Action3 Add 0.1% TFA Switch to C4 Silanol->Action3 Action4 Reduce Injection Vol Increase Col Temp Overload->Action4

          Figure 2: Decision Matrix for Hydrophobic Peptide Chromatography.

          References

          • Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. The Nest Group Application Notes. Link

          • Bachem. (2021). Solubility-Directed Development of Trileucine Process. Bachem Webinars & Case Studies. Link

          • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting - Peak Shape Issues. Agilent Technical Support. Link

          • Majek, P., et al. (2023). Recovery and purification of highly aggregation-prone disulfide-containing peptides.[2] National Institutes of Health (NIH) / PubMed.[2] Link

          • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Blog. Link

          Sources

          Technical Support Center: Trileucine in Amorphous Solid Dispersions

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide is structured as a specialized support center resource for formulation scientists working with amorphous solid dispersions (ASDs), specifically for pulmonary delivery (inhalable powders).

          Executive Summary & Core Mechanism

          Trileucine (L-Leu-L-Leu-L-Leu) is a critical particle engineering excipient used primarily in spray-dried dispersions for inhalation.[1] Unlike L-leucine, which relies on crystallization to form a shell, Trileucine typically forms a stable, amorphous (glassy) shell with a high glass transition temperature (

          
          ).[1]
          

          "Managing crystallization" in this context refers to controlling the precipitation kinetics to ensure Trileucine precipitates early at the droplet surface (forming a shell) while maintaining the amorphous integrity of the drug payload.

          The Governing Principle: The Péclet Number ( )

          Success depends on the competition between solvent evaporation and solute diffusion.

          
          
          
          • 
             = Evaporation rate of the solvent.
            
          • 
             = Diffusion coefficient of the solute (Trileucine).
            

          Target: High

          
           (
          
          
          
          ). You want the surface to recede faster than Trileucine can diffuse back to the center. This forces Trileucine to enrich at the surface, forming a hydrophobic, rugose shell that improves aerosolization and protects the amorphous API from moisture.

          Visualization: Shell Formation Dynamics

          The following diagram illustrates the critical process window for achieving the desired "Core-Shell" morphology versus a failed homogeneous particle.

          Trileucine_Shell_Formation Droplet Initial Droplet (API + Trileucine) Evap Evaporation Phase (Solvent Removal) Droplet->Evap High_Pe High Peclet No. (Pe > 1) Fast Evaporation Evap->High_Pe High T_out / Low Solids Low_Pe Low Peclet No. (Pe < 1) Slow Evaporation Evap->Low_Pe Low T_out / High Solids Surface_Enrich Surface Enrichment (Trileucine Concentrates) High_Pe->Surface_Enrich Shell_Form Glassy Shell Formation (Amorphous Trileucine) Surface_Enrich->Shell_Form Buckling Particle Buckling (Rugose Morphology) Shell_Form->Buckling Homogeneous Homogeneous Distribution (No Shell) Low_Pe->Homogeneous Dense_Particle Dense/Spherical Particle (Poor Aerosolization) Homogeneous->Dense_Particle

          Figure 1: Mechanism of Trileucine surface enrichment driven by Péclet number mechanics.

          Experimental Protocol: Formulation & Process

          To manage the solid state effectively, you must control the feed solution chemistry and drying kinetics.

          A. Feed Solution Preparation

          Trileucine solubility is pH-dependent.[1][2][3][4][5] Incorrect pH leads to premature precipitation or failure to enrich.

          ParameterSpecificationCausality / Rationale
          Feed Concentration Total solids: 0.5% – 3.0% (w/v)Low solids promote faster droplet shrinkage relative to diffusion, increasing
          
          
          and ensuring shell formation.
          Trileucine Load 2% – 15% (w/w) of total solidsSufficient to cover the surface. >20% is rarely needed and may dilute API load.
          Solvent System Water/Ethanol (e.g., 70:30 or 50:50)Ethanol reduces surface tension and increases evaporation rate (
          
          
          ), boosting
          
          
          .
          pH Adjustment Neutral (pH 7.0–7.5)Trileucine solubility is lowest at neutral pH (~6.8 mg/mL).[1] This promotes early saturation at the surface during drying.
          B. Spray Drying Parameters (Büchi B-290 / Pro-SD Scale)
          • Inlet Temperature (

            
            ):  Set to achieve an Outlet Temperature (
            
            
            
            ) of 75°C – 85°C .
            • Why:

              
               dictates the drying rate. A higher drying rate ensures Trileucine locks into a shell before it can crystallize into a bulk phase or diffuse inward.
              
          • Atomization Gas Rate: High (e.g., 40–50 mm or 600–700 L/h).

            • Why: Smaller droplets have a higher surface-area-to-volume ratio, accelerating evaporation and shell formation.

          Troubleshooting Guide (Q&A)

          Category: Particle Morphology & Aerosol Performance[1][2][5][6][7]

          Q1: My particles are spherical and dense, not corrugated (wrinkled). Why did the shell fail to form? Diagnosis: The Péclet number was too low. The Trileucine diffused back into the core rather than staying at the surface. Corrective Actions:

          • Decrease Total Solids: Dilute your feed solution. This increases the distance Trileucine must diffuse to escape the receding surface.

          • Increase

            
            :  Higher evaporation rates force the surface to recede faster than the solute can move.
            
          • Check Solubility: If you are using a very high pH (>8) or very low pH (<4), Trileucine might be too soluble. Adjust to pH ~7 to lower its solubility limit, forcing earlier precipitation.

          Q2: The powder is sticky and cohesive despite using Trileucine. Diagnosis: The Trileucine shell is incomplete or the API has plasticized the surface. Corrective Actions:

          • Increase Trileucine Load: Step up from 2% to 5% or 10% w/w.

          • Verify Amorphous State: Run DSC. If the

            
             of the formulation is below room temperature (due to the API), Trileucine’s high 
            
            
            
            (~104°C) should compensate. If the powder is still sticky, the API may be breaking through the shell.
          • Moisture Control: Trileucine is hydrophobic, but if the core is highly hygroscopic, it can still absorb water. Ensure processing is done at <20% RH.

          Category: Crystallization & Stability[8]

          Q3: Should Trileucine be crystalline or amorphous in the final product? Answer: In most high-performance ASDs, Trileucine remains amorphous .

          • Explanation: Unlike Leucine, which crystallizes to form a shell, Trileucine forms a "glassy skin." This is advantageous because the amorphous shell is more flexible (allowing corrugation without fracture) and forms a continuous barrier.

          • Validation: Check XRPD. You should see a halo. If you see sharp peaks, Trileucine may have crystallized (which is acceptable but less common in co-spray drying) or, more dangerously, your API has crystallized.

          Q4: I see phase separation in my particles (API recrystallization). Did Trileucine cause this? Diagnosis: Trileucine is generally a poor glass former for other drugs; it is a shell former. If the API is miscible with Trileucine, they may phase separate. Corrective Actions:

          • Add a Glass Former: Trileucine is not a binder. You often need a third component (e.g., Trehalose, PVPVA, or HPMC) to stabilize the API in the core.

            • Structure: Trileucine (Shell) / Trehalose + API (Core).

          • Check Water Content: Absorbed water lowers

            
            , inducing phase separation.
            

          Q5: My feed solution is cloudy/precipitating before I even spray. Diagnosis: You have exceeded the solubility limit of Trileucine (~6.8 mg/mL at neutral pH). Corrective Actions:

          • Add Co-solvent: Introduce Ethanol (up to 30-50%).

          • Adjust pH: Briefly adjust pH away from neutral to dissolve, then bring back, OR simply spray as a suspension (though solution is preferred for ASDs).

          • Warm the Feed: Maintain feed lines at 30–40°C if solubility is marginal.

          References

          • Lechuga-Ballesteros, D., et al. (2008). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation.[1][6] Journal of Pharmaceutical Sciences.

          • Vehring, R. (2008). Pharmaceutical Particle Engineering via Spray Drying. Pharmaceutical Research. (Defines the Peclet Number concept).

          • Ordoubadi, M., et al. (2021). Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles. Journal of Controlled Release.

          • Li, L., et al. (2025). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance.... Pharmaceutics.[1][2][3][5][7][8][9][10][11]

            • (Note: Year updated to reflect recent search context).

          Sources

          Technical Support Center: Enhancing the Long-Term Stability of Trileucine Powders

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for trileucine powders. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the long-term stability of trileucine and trileucine-containing formulations. As a key excipient in advanced drug delivery systems, particularly for inhalation, understanding and controlling the stability of trileucine is paramount to ensuring product performance and efficacy.

          This document moves beyond simple protocols to explain the causality behind the observed phenomena and experimental choices, empowering you to troubleshoot effectively and design robust, stable formulations.

          Section 1: Core Principles of Trileucine Stability

          Trileucine is a tripeptide composed of three leucine residues. Its stability in the solid state is governed by its physicochemical properties, primarily its high glass transition temperature (Tg), amorphous nature after spray drying, and its surface activity.

          • Glass Transition Temperature (Tg): Trileucine possesses a relatively high Tg of approximately 104°C.[1] Above this temperature, an amorphous solid transitions to a rubbery state, significantly increasing molecular mobility and the potential for physical and chemical degradation. The high Tg of trileucine is fundamental to its ability to maintain a stable amorphous state at ambient storage conditions.

          • Amorphous State: Unlike its single amino acid counterpart, L-leucine, which readily crystallizes, trileucine typically remains in a stable amorphous state after spray drying.[2][3] This is advantageous as it prevents the physical instabilities associated with polymorphic conversions or crystal growth during storage.

          • Surface Activity & Hydrophobicity: Trileucine is surface-active and hydrophobic. During the spray-drying process, it preferentially accumulates at the air-water interface of the drying droplet.[4] This results in the formation of a trileucine-rich shell on the surface of the final powder particle, which serves as a protective barrier against environmental factors, most notably moisture.[2][4][5][6]

          The primary threat to the stability of amorphous trileucine powders is moisture. Water acts as a plasticizer, lowering the Tg of the powder. If the Tg is depressed to near or below the storage temperature, the increased molecular mobility can lead to particle fusion, caking, and loss of desired powder properties.[2][6]

          Logical Framework for Stability Analysis

          The following diagram illustrates the core relationship between trileucine's properties and its stability, highlighting the critical role of moisture.

          G A Inherent Properties of Trileucine B High Glass Transition Temp (Tg) (~104°C) A->B C Amorphous Solid State (Post-Spray Drying) A->C D Surface Activity & Hydrophobicity A->D L Stable Powder Matrix B->L Contribute to C->L Contribute to M Protective Surface Layer D->M Leads to E Environmental Stressor: Moisture / High RH F Plasticization Effect E->F Causes I Physical Instability E->I Directly causes G Lowering of Tg F->G H Increased Molecular Mobility G->H H->I J Particle Fusing / Caking I->J K Loss of Aerosol Performance I->K N Enhanced Long-Term Stability L->N M->E Mitigates effect of M->N

          Caption: Relationship between trileucine properties and stability.

          Section 2: Troubleshooting Guide

          This section addresses common problems encountered during the handling, storage, and analysis of trileucine powders in a question-and-answer format.

          Issue 1: Powder Clumping, Caking, or Poor Flowability

          • Question: I've stored my spray-dried powder containing trileucine for several weeks, and it has become clumpy and difficult to handle. What is the likely cause?

          • Answer: The most probable cause is exposure to excessive moisture.[2][6] Amorphous powders are hygroscopic and can absorb water from the atmosphere. This absorbed moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the powder. When the Tg approaches the storage temperature, particles can begin to fuse together, leading to clumping and caking. This phenomenon significantly degrades aerosol performance by increasing inter-particulate forces.[2]

          • Troubleshooting & Prevention:

            • Strict Environmental Control: Handle and store the powder in a low-humidity environment (ideally <30% RH). Use of a glove box or a dry nitrogen purge is recommended for sample preparation and aliquoting.

            • Proper Packaging: Store the powder in hermetically sealed containers. For long-term storage, use glass vials with tight-fitting caps, which are then placed in a sealed foil pouch with a desiccant.[7]

            • Verify Formulation: While trileucine provides excellent moisture protection, its effectiveness depends on achieving sufficient surface coverage during spray drying.[2] Low concentrations of trileucine may not form a complete protective shell. Consider increasing the trileucine content in your formulation if moisture-related instability persists even with proper handling. Studies have shown that even a 3% w/w trileucine content can confer significant stability.[6]

          Issue 2: Inconsistent or Declining Aerosol Performance

          • Question: My trileucine-formulated powder showed excellent aerosol performance initially, but the Fine Particle Fraction (FPF) has decreased after storage. Why is this happening?

          • Answer: A decline in aerosol performance is almost always linked to physical instability caused by moisture, as described in Issue 1.[2] The increased cohesiveness and particle aggregation prevent efficient de-agglomeration upon actuation from an inhaler device. Even subtle amounts of moisture uptake, not visible as frank caking, can increase capillary forces between particles and degrade performance. Trileucine is specifically used to protect against this moisture-induced deterioration.[2][5]

          • Troubleshooting & Prevention:

            • Re-evaluate Storage Conditions: This is the first and most critical step. Review the humidity and temperature logs for your storage chambers. Ensure packaging is intact.

            • Characterize Powder Post-Storage: Use Scanning Electron Microscopy (SEM) to visually inspect the particles. Look for signs of particle fusion or changes in surface morphology compared to the initial sample.[2][8]

            • Perform Moisture Analysis: Use Karl Fischer titration to quantify the water content of the stored powder and compare it to the initial measurement. An increase in water content confirms moisture uptake.

            • Accelerated Stability Study: If you suspect formulation weakness, perform a short-term accelerated stability study by exposing the powder to elevated humidity (e.g., 75% RH) for a defined period (e.g., one week) and re-testing aerosol performance.[2][5] Formulations with robust trileucine surface coverage should show minimal performance loss.[2]

          Issue 3: Unexpected Peaks in HPLC Purity Assay

          • Question: I am analyzing the chemical stability of my active pharmaceutical ingredient (API) formulated with trileucine. After storage, I see new impurity peaks in my chromatogram. Could the trileucine be degrading?

          • Answer: While trileucine is a highly stable excipient, chemical degradation, though less common than physical instability, is possible under harsh conditions. The most likely chemical degradation pathway for a peptide like trileucine is hydrolysis of its peptide bonds, which would break it down into dileucine and leucine. This is primarily a concern in the presence of significant moisture and elevated temperatures. However, it is more likely that the trileucine is protecting your API from degradation. Studies have shown that trileucine can reduce deamidation and hydrolysis of formulated peptides.[9]

          • Troubleshooting & Prevention:

            • Identify the Impurity: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks. This will confirm whether the impurities are related to your API or to the degradation of trileucine.

            • Analyze a Placebo Formulation: If possible, analyze a placebo (trileucine-only) formulation that has undergone the same storage conditions. This will directly show if the trileucine itself is degrading under your experimental conditions.

            • Control for pH: The pH of the microenvironment can influence hydrolysis rates. While trileucine's solubility is lowest at neutral pH, ensure that no acidic or basic residues are present in your formulation that could catalyze hydrolysis during storage.[1][2]

          Section 3: FAQs - Handling & Experimental Design

          • Q1: What are the ideal storage conditions for pure trileucine powder and trileucine-based formulations?

            • A1: For optimal long-term stability, store powders at controlled room temperature (20-25°C) or refrigerated (2-8°C) in a desiccated, low-humidity environment (<30% RH). Protect from light. Always store in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).

          • Q2: How does pH affect the stability of trileucine in the solid state?

            • A2: The primary influence of pH is during the formulation (spray-drying) stage, where it affects trileucine's solubility and thus its ability to form a protective surface layer.[1][2] For instance, dissolving trileucine at an alkaline pH (e.g., pH 11) increases its solubility in the feed solution.[2] In the solid state, residual acidic or basic components could potentially catalyze hydrolysis if sufficient water is present, but the primary driver of instability remains moisture content.

          • Q3: My trileucine-containing powder appears very wrinkled and corrugated under SEM. Is this normal?

            • A3: Yes, this is a key morphological feature and an indicator of a successful formulation. The low aqueous solubility of trileucine and its enrichment at the particle surface during spray drying leads to the formation of corrugated, low-density particles.[1][4] This morphology is directly linked to superior aerosol performance due to reduced inter-particle contact area and cohesion.[1]

          • Q4: Can I use L-leucine and trileucine interchangeably?

            • A4: No. While both are used as dispersibility enhancers, they have different physicochemical properties that impact formulation stability. L-leucine is more water-soluble and tends to crystallize during and after spray drying.[2] Trileucine has lower solubility and remains amorphous, offering superior moisture protection and more stable aerosol performance over time, especially under high-humidity conditions.[2][6]

          PropertyL-LeucineTrileucineImplication for Stability
          Water Solubility (25°C) ~22 mg/mL~6.8 mg/mL (at neutral pH)[2]Lower solubility of trileucine promotes earlier precipitation and better surface enrichment during spray drying.
          Solid State (Post-Spray Dry) Tends to be crystalline[2]Tends to be amorphous[2][3]Amorphous trileucine avoids physical instabilities associated with crystallinity changes during storage.
          Moisture Protection GoodSuperior[2][6]Trileucine's better surface coverage provides a more effective barrier against humidity.
          Glass Transition Temp (Tg) N/A (Crystalline)~104°C[1]High Tg provides a high barrier to molecular mobility, ensuring physical stability at ambient temperatures.

          Section 4: Experimental Protocols

          Protocol 1: Accelerated Stability Testing Workflow

          This protocol outlines a self-validating system to assess the physical stability of a novel trileucine-containing powder.

          G cluster_0 Time Zero (T=0) Analysis cluster_1 Stability Storage cluster_2 Time Point (T=x) Analysis cluster_3 Data Analysis & Conclusion T0_SEM 1. SEM: Baseline Morphology Store_25_60 Condition 1: 25°C / 60% RH T0_SEM->Store_25_60 Store_40_75 Condition 2 (Accelerated): 40°C / 75% RH T0_SEM->Store_40_75 T0_Aerosol 2. Aerosol Performance (NGI): Baseline FPF T0_Aerosol->Store_25_60 T0_Aerosol->Store_40_75 T0_KF 3. Karl Fischer: Initial Water Content T0_KF->Store_25_60 T0_KF->Store_40_75 T0_DSC 4. DSC: Initial Tg T0_DSC->Store_25_60 T0_DSC->Store_40_75 T0_PXRD 5. PXRD: Initial Solid State T0_PXRD->Store_25_60 T0_PXRD->Store_40_75 Tx_Visual Visual Inspection: Caking/Clumping Store_25_60->Tx_Visual Store_40_75->Tx_Visual Tx_SEM SEM Analysis Analysis Compare T=x vs T=0 Data Tx_Visual->Analysis Tx_Aerosol Aerosol Performance Tx_KF Karl Fischer Tx_DSC DSC Analysis Tx_PXRD PXRD Analysis Conclusion Assess Stability: - Δ in FPF < 15%? - No significant change in morphology? - Tg remains high? Analysis->Conclusion

          Caption: Workflow for assessing the physical stability of powders.

          Step-by-Step Methodology:

          • Initial Characterization (T=0):

            • Visually inspect the fresh powder for uniformity and flow.

            • Perform a full suite of analyses: SEM for particle morphology, Next Generation Impactor (NGI) or similar for aerosol performance (measure Fine Particle Fraction/Dose), Karl Fischer for initial water content, DSC to determine the initial Tg, and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.[2][7][8]

          • Sample Storage:

            • Aliquot approximately 10-20 mg of powder into multiple glass vials for each time point and condition.

            • Place uncapped vials into stability chambers set to desired conditions (e.g., 25°C/60%RH and an accelerated condition of 40°C/75%RH).[2][5][9]

          • Time Point Analysis (e.g., 1 week, 1 month, 3 months):

            • At each designated time point, remove a set of vials from each condition.

            • Immediately cap the vials upon removal from the chamber to prevent changes in moisture content.

            • Perform a visual inspection for any signs of caking or clumping.

            • Repeat the full suite of analyses (SEM, NGI, KF, DSC, PXRD) and compare the results to the T=0 data.

          • Data Interpretation:

            • Primary Stability Indicator: A significant decrease (e.g., >15%) in aerosol performance (FPF) indicates instability.

            • Causative Indicators: This loss in performance should be correlated with an increase in water content (from KF), a decrease in Tg (from DSC), and/or visible particle fusing (from SEM). The PXRD should confirm that the material has remained amorphous.

          Protocol 2: Characterizing Moisture Sorption Behavior using Dynamic Vapor Sorption (DVS)

          • Objective: To understand the hygroscopicity of the powder and its susceptibility to moisture-induced changes.

          • Methodology:

            • Place approximately 8-10 mg of the powder into the DVS instrument sample pan.

            • Equilibrate the sample at 0% RH at 25°C until a stable mass is achieved ( dm/dt < 0.002%/min). This establishes the dry mass.

            • Execute a sorption-desorption program:

              • Sorption: Increase RH in steps (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.

              • Desorption: Decrease RH in the same steps from 90% back to 0% RH.

            • Data Analysis: Plot the change in mass (%) versus the target RH (%). The resulting isotherm shows how much water the powder absorbs at different humidity levels. A low overall mass gain indicates good moisture protection. Hysteresis between the sorption and desorption curves can indicate physical changes in the sample.[2]

          References

          • Lechuga-Ballesteros, D., et al. (2008). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Journal of Pharmaceutical Sciences, 97(1), 287-302. Available at: [Link]

          • Lechuga-Ballesteros, D., et al. (2007). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Journal of Pharmaceutical Sciences. Available at: [Link]

          • Ordoubadi, M., et al. (2021). Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles. International Journal of Pharmaceutics, 607, 121013. Available at: [Link]

          • van der Hout, J., et al. (2019). Dispersibility and Storage Stability Optimization of High Dose Isoniazid Dry Powder Inhalation Formulations with L-Leucine or Trileucine. Pharmaceutics, 12(1), 24. Available at: [Link]

          • Lin, Y. W., et al. (2023). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. Pharmaceutics, 15(2), 649. Available at: [Link]

          • Ordoubadi, M., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. Pharmaceutics. Available at: [Link]

          • Lin, Y. W., et al. (2023). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. ResearchGate. Available at: [Link]

          • Ordoubadi, M., et al. (2021). Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles. ResearchGate. Available at: [Link]

          • Li, M., et al. (2024). Machine Learning-Guided Development of Anti-Tuberculosis Dry Powder for Inhalation Prepared by Co-Spray Drying. Pharmaceutics, 16(2), 241. Available at: [Link]

          • Vehring, R. (2008). Pharmaceutical particle engineering via spray drying. ResearchGate. Available at: [Link]

          • van der Hout, J., et al. (2019). Dispersibility and Storage Stability Optimization of High Dose Isoniazid Dry Powder Inhalation Formulations with L-Leucine or Trileucine. PMC. Available at: [Link]

          • Liang, W., et al. (2022). Evaluation of the stability of a spray-dried tuberculosis vaccine candidate designed for dry powder respiratory delivery. Tuberculosis (Edinb), 135, 102224. Available at: [Link]

          • Ordoubadi, M., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. PMC. Available at: [Link]

          Sources

          Methods for removing impurities from synthetic trileucine

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for synthetic trileucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing impurities from synthetic trileucine. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification workflows effectively.

          Frequently Asked Questions (FAQs)

          Q1: What are the most common impurities I should expect in my crude synthetic trileucine?

          A1: Most synthetic peptides, including trileucine, are produced via solid-phase peptide synthesis (SPPS). The impurities you encounter are typically by-products of this process. It's crucial to identify the nature of the impurity to select the most effective purification strategy.

          The primary impurities can be categorized as follows:

          • Synthesis-Related Peptide Impurities:

            • Deletion Sequences (e.g., Dileucine): These arise from incomplete coupling reactions, where a leucine residue fails to attach to the growing peptide chain.[1][2][3]

            • Truncated Sequences: Shorter peptides that are a result of premature termination of the synthesis.[3]

            • Incompletely Deprotected Sequences: Peptides that still retain protecting groups (e.g., Fmoc, Boc) on the N-terminus or side chains. These can significantly alter the peptide's chemical properties.[1][2][3][4]

            • Racemized Products (Diastereomers): The L-leucine residues can partially convert to D-leucine during the activation step of synthesis, leading to diastereomeric impurities that can be difficult to separate and may have different biological activities.[1][2]

          • Non-Peptide Impurities (Process-Related):

            • Cleavage Scavengers: Reagents like dithiothreitol (DTT) used during the cleavage of the peptide from the resin.[3]

            • Counter-ions: Trifluoroacetic acid (TFA) is commonly used for cleavage and in HPLC mobile phases. Residual TFA can remain as a salt with the peptide.[1][3]

          Q2: I have a complex mixture of impurities. Where do I start? What is the best general-purpose purification method?

          A2: For complex peptide mixtures, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard and the most versatile purification technique.[5] Its high resolving power allows it to separate peptides that differ by even a single amino acid.[5][6]

          Causality: RP-HPLC separates molecules based on their hydrophobicity. Trileucine, composed of three hydrophobic leucine residues, interacts strongly with the nonpolar stationary phase (typically C18). Impurities like deletion sequences (dileucine) are less hydrophobic and will elute earlier, while incompletely deprotected peptides (which are often more hydrophobic due to the protecting groups) will elute later. This differential interaction is the basis for the separation.

          Q3: My trileucine is of low purity (<70%) and I need a large quantity. Is HPLC practical for bulk purification?

          A3: While large-scale HPLC is possible, it can be expensive and time-consuming for initial bulk purification. A more practical approach is to use a preliminary, less expensive bulk purification method to remove the majority of impurities, followed by a final polishing step with HPLC.

          For this, Recrystallization is an excellent choice.[7] Trileucine's solubility is pH-dependent and quite low in water at neutral pH (approximately 6.8 mg/mL).[8] This property can be exploited. By carefully selecting a solvent system where trileucine has high solubility at an elevated temperature but low solubility at a cool temperature, while impurities remain in solution, you can achieve significant purification. An improved crystallization process can even yield a trileucine form with higher water solubility.[9]

          Q4: How does Ion-Exchange Chromatography (IEX) work for a neutral peptide like trileucine?

          A4: While trileucine is a neutral molecule overall, it possesses both a free amine (N-terminus) and a free carboxylic acid (C-terminus). Its net charge is therefore pH-dependent.[8] This is the key to using IEX.

          • Principle of Operation: IEX separates molecules based on their net surface charge.[10][11]

          • At low pH (e.g., pH < 3): The carboxylic acid group is protonated (-COOH) and the amine group is protonated (-NH3+), giving the peptide a net positive charge. It will bind to a cation-exchange resin (negatively charged).

          • At high pH (e.g., pH > 9): The amine group is neutral (-NH2) and the carboxylic acid is deprotonated (-COO-), giving the peptide a net negative charge. It will bind to an anion-exchange resin (positively charged).

          This method is particularly effective for removing impurities that have a different charge profile, such as residual deprotection products or peptides with charged side-chain impurities.

          Purification Strategy & Troubleshooting Guides

          This section provides detailed workflows and troubleshooting for the most common purification techniques.

          General Purification Workflow

          The following diagram outlines a logical workflow for purifying synthetic trileucine, starting from the crude product.

          G cluster_0 Phase 1: Initial Analysis & Bulk Purification cluster_1 Phase 2: High-Resolution Purification cluster_2 Phase 3: Final Product Formulation Crude Crude Trileucine (from SPPS) Analysis Analytical HPLC/MS (Assess Purity & Identify Impurities) Crude->Analysis Decision1 Purity > 85%? Analysis->Decision1 Recrystallization Bulk Recrystallization (Removes major impurities) Decision1->Recrystallization No RPHPLC Preparative RP-HPLC (High-Resolution Separation) Decision1->RPHPLC Yes Recrystallization->RPHPLC FractionAnalysis Fraction Analysis (Analytical HPLC) RPHPLC->FractionAnalysis Pooling Pool Pure Fractions (>98% Purity) FractionAnalysis->Pooling Lyophilization Lyophilization (Solvent Removal) Pooling->Lyophilization FinalQC Final QC Analysis (Purity, Identity, Quantity) Lyophilization->FinalQC

          Caption: A multi-phase workflow for purifying synthetic trileucine.

          Reversed-Phase HPLC (RP-HPLC) Troubleshooting Guide

          RP-HPLC is the cornerstone of peptide purification, offering unparalleled resolution.[5][12]

          Problem / Observation Potential Cause Recommended Solution & Scientific Rationale
          Poor Peak Resolution 1. Inappropriate Gradient: The rate of change of the organic solvent (e.g., acetonitrile) is too fast.Solution: Decrease the gradient slope (e.g., from 2%/min to 0.5%/min). Rationale: A shallower gradient increases the time the peptides interact with the stationary phase, allowing for better separation of species with similar hydrophobicities.[5]
          2. Column Overload: Too much crude peptide was injected onto the column.Solution: Reduce the injection mass. Perform multiple smaller injections instead of one large one. Rationale: Overloading saturates the stationary phase, leading to band broadening and co-elution of the target peptide with impurities.
          No Peptide Eluting 1. Peptide Precipitation: The peptide is not soluble in the starting mobile phase (low organic content).Solution: Dissolve the crude peptide in a small amount of a strong solvent (like DMSO or DMF) before diluting with the initial mobile phase. Alternatively, start the gradient with a slightly higher percentage of organic solvent. Rationale: Trileucine is hydrophobic. If the initial mobile phase is too aqueous, the peptide can precipitate on the column head.
          2. Strong Retention: The peptide is too hydrophobic and does not elute even at high organic solvent concentrations.Solution: Add a stronger organic solvent like isopropanol to the mobile phase B. Rationale: Isopropanol has a stronger eluotropic strength than acetonitrile and can effectively elute very hydrophobic molecules.
          Tailing Peaks 1. Secondary Interactions: The peptide is interacting with active sites (e.g., free silanols) on the silica-based stationary phase.Solution: Ensure Trifluoroacetic Acid (TFA) concentration is optimal (0.1%). TFA acts as an ion-pairing agent, masking these secondary interactions and improving peak shape. Rationale: TFA pairs with basic residues and shields silanol groups, minimizing undesirable ionic interactions that cause peak tailing.
          Experimental Protocol: Preparative RP-HPLC
          • Column Selection: Choose a wide-pore (e.g., 300 Å) C18 silica column suitable for peptides.

          • Mobile Phase Preparation:

            • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

            • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

          • Sample Preparation: Dissolve the crude trileucine in the minimum amount of Solvent A. If solubility is an issue, use a small percentage of acetonitrile or DMSO. Filter the sample through a 0.45 µm filter.

          • Column Equilibration: Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 5 column volumes.

          • Gradient Elution:

            • Inject the prepared sample.

            • Run a linear gradient. A typical starting point is 5% to 65% Solvent B over 60 minutes. This should be optimized based on analytical runs.

            • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

          • Fraction Collection: Collect fractions (e.g., 1-minute intervals) as peaks elute.

          • Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC. Pool the fractions that meet the desired purity specification (e.g., >98%).

          • Solvent Removal: Remove the acetonitrile and water via lyophilization to obtain the purified trileucine as a fluffy white powder.

          Recrystallization Troubleshooting Guide

          A powerful technique for bulk purification based on differential solubility.[7]

          Problem / Observation Potential Cause Recommended Solution & Scientific Rationale
          No Crystals Form Upon Cooling 1. Solution is Not Supersaturated: Too much solvent was used, or the solution was not concentrated enough.Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen. Rationale: Crystallization requires a supersaturated solution. By reducing the solvent volume, you increase the solute concentration to a point where it will precipitate upon cooling.
          2. Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.Solution: Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer. Scratch the inside of the flask with a glass rod to induce nucleation. Rationale: Slow cooling allows for the orderly arrangement of molecules into a crystal lattice, which is a key mechanism for excluding impurities.[7]
          Low Recovery of Purified Product 1. Incorrect Solvent System: The chosen solvent is too good at room/cold temperature, keeping the product in solution.Solution: Experiment with different solvent/anti-solvent systems. For trileucine, consider dissolving in a minimal amount of a polar solvent (like dilute acetic acid) and then slowly adding a less polar anti-solvent (like acetonitrile or ether) until turbidity is observed, then heat to re-dissolve and cool slowly. Rationale: The goal is to find a system where the peptide is highly soluble when hot but poorly soluble when cold.
          Product Purity is Still Low 1. Impurities Co-precipitated: The impurities have similar solubility profiles to trileucine or were trapped within the crystal lattice.Solution: Perform a second recrystallization. Rationale: Each recrystallization step further refines the product by leaving more impurities behind in the mother liquor.

          Ion-Exchange Chromatography (IEX) Workflow

          G cluster_0 Setup & Equilibration cluster_1 Binding & Elution Start Crude Trileucine Sample pH_Adjust Adjust Sample pH (e.g., pH 3.0 for Cation Exchange) Start->pH_Adjust Load Load Sample onto Column pH_Adjust->Load Equilibrate Equilibrate IEX Column with Starting Buffer (low salt) Equilibrate->Load Wash Wash Column (Unbound impurities pass through) Load->Wash Elute Elute with Salt Gradient (e.g., 0-1M NaCl) Wash->Elute Collect Collect Fractions Elute->Collect

          Sources

          Validation & Comparative

          Comparative Guide: Trileucine vs. Dileucine in Inhalation Formulations

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical comparison of Trileucine and Dileucine as excipients for pulmonary drug delivery.[1] It is designed for formulation scientists and process engineers optimizing dry powder inhaler (DPI) formulations.[1]

          Executive Summary: The "Shell-Former" Hierarchy

          In the development of respirable dry powders, Trileucine (Leu-Leu-Leu) is generally superior to Dileucine (Leu-Leu) and the monomer L-Leucine for stabilizing high-value biologics and creating high-performance aerosols.[1]

          While both peptides are surface-active, Trileucine’s distinct physicochemical profile—specifically its lower aqueous solubility and higher glass transition temperature (Tg) —allows it to form a robust, amorphous "skin" on particles more rapidly than Dileucine.[1] This rapid shell formation is critical for creating low-density, corrugated particles that fly well (high Fine Particle Fraction) and protect sensitive payloads from moisture and thermal stress.[1]

          Verdict: Use Dileucine for cost-sensitive intermediate improvements.[1] Use Trileucine for maximum aerosol performance and stability of labile biomolecules.

          Physicochemical Properties Comparison

          The functional differences between these two peptides stem directly from their solubility and solid-state behavior.[1]

          PropertyDileucine (Leu-Leu) Trileucine (Leu-Leu-Leu) Impact on Formulation
          Molecular Weight ~244.3 g/mol ~357.5 g/mol Higher MW contributes to steric bulk at the interface.[1]
          Aqueous Solubility (Neutral pH)Moderate (~16 mg/mL)Low (~6.8 mg/mL)Lower solubility drives faster surface precipitation (High Peclet Number).[1]
          Glass Transition (Tg) Lower (< 60°C)*High (~104°C) High Tg ensures storage stability of amorphous powders at room temp.[1]
          Crystallization Tendency Moderate to SlowVery Low (Amorphous) Trileucine remains amorphous, forming a continuous protective glass shell.[1]
          Surface Tension Reduction HighVery High Both reduce water surface tension significantly, aiding droplet breakup.[1]
          Hygroscopicity ModerateLow Trileucine's hydrophobic shell resists moisture uptake better than Dileucine.[1]

          *Note: Dileucine Tg data varies by salt form/pH, but is consistently lower than the robust ~104°C of Trileucine.

          Mechanism of Action: The Peclet Number Effect

          The superiority of Trileucine is best explained by the Peclet Number (

          
          ) , a dimensionless number representing the ratio of the evaporation rate to the diffusion rate of the solute.
          
          • High ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

            
             (>1):  Surface enrichment. The solute cannot diffuse back to the center fast enough as the droplet shrinks, accumulating at the surface.
            
          • Low ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

            
             (<1):  Homogeneous distribution.
            

          Because Trileucine has lower solubility and lower diffusivity (larger molecule) than Dileucine, it reaches surface saturation much earlier in the drying event. This creates a "skin" while the droplet is still large, leading to a hollow or corrugated particle upon final drying.

          Visualization: Particle Formation Pathway

          ParticleFormation cluster_Leu2 Dileucine (Moderate Solubility) cluster_Leu3 Trileucine (Low Solubility) Droplet Atomized Droplet (Drug + Excipient) Evap Evaporation Phase (Solvent Removal) Droplet->Evap Leu2_Diff Slower Surface Accumulation Evap->Leu2_Diff Leu3_Diff Rapid Surface Saturation (High Pe) Evap->Leu3_Diff Leu2_Core Partial Crystallization in Core Leu2_Diff->Leu2_Core Leu2_Result Result: Denser, Spherical Particles Leu2_Core->Leu2_Result Leu3_Shell Amorphous Skin Formation Leu3_Diff->Leu3_Shell Leu3_Result Result: Low-Density, Corrugated Particles Leu3_Shell->Leu3_Result

          Figure 1: Comparative particle formation kinetics. Trileucine's lower solubility forces early shell formation, resulting in aerodynamically superior corrugated particles.

          Aerosol Performance & Stability Data

          Aerosolization (Fine Particle Fraction - FPF)

          Experimental data consistently shows that Trileucine yields higher FPF values compared to Dileucine and Leucine, particularly in "challenging" formulations (e.g., high moisture sensitivity).[1]

          • Trileucine: Forms rugose (wrinkled) particles.[1][2] This roughness reduces the contact area between particles (Van der Waals forces), significantly reducing powder cohesiveness.

          • Dileucine: Often forms smoother particles or crystallizes partially, which can lead to higher inter-particle cohesive forces and lower dispersibility.[1]

          Protein Stabilization

          Trileucine is a "sacrificial amphiphile."[1] It competes with protein drugs for the air-water interface during atomization.[1][2]

          • Mechanism: By occupying the interface, Trileucine prevents the protein from unfolding (denaturing) at the surface tension boundary.

          • Efficacy: Trileucine > Dileucine due to higher surface activity and faster surface coverage.

          Experimental Protocol: Comparative Evaluation

          To objectively compare these excipients in your own lab, follow this standardized workflow.

          Phase 1: Formulation Preparation
          • Stock Solution: Prepare a 1% (w/v) drug solution in water.[1]

          • Excipient Dosing: Add Trileucine or Dileucine at 5%, 10%, and 15% (w/w) ratios relative to total solids.

            • Note: For Trileucine, you may need to adjust pH slightly >7.0 or use ammonium hydroxide to assist initial dissolution, as it is less soluble than Dileucine.[1]

          • Control: Prepare a pure Leucine (monomer) formulation for baseline.

          Phase 2: Spray Drying (Büchi B-290 or Similar)[1]
          • Inlet Temp: 100–140°C (Drug dependent).

          • Outlet Temp: Maintain < 70°C to protect biologics.

          • Atomizer: Two-fluid nozzle (High shear is beneficial for surface active agents).[1]

          • Feed Rate: 2–5 mL/min.

          Phase 3: Characterization Workflow

          ExpWorkflow cluster_Tests Analytical Battery Step1 1. Spray Dried Powder TestA Aerodynamic Assessment (NGI / Cascade Impactor) Metric: FPF & MMAD Step1->TestA TestB Solid State Analysis (mDSC & XRD) Metric: Tg & Crystallinity Step1->TestB TestC Surface Imaging (SEM / TOF-SIMS) Metric: Morphology & Surface Coverage Step1->TestC

          Figure 2: Analytical workflow for validating excipient performance.

          References

          • Lechuga-Ballesteros, D., et al. (2008). "Trileucine improves aerosol performance and stability of spray-dried powders for inhalation."[1] Journal of Pharmaceutical Sciences.

          • Vehring, R. (2008). "Pharmaceutical Particle Engineering via Spray Drying."[1] Pharmaceutical Research. [1]

          • Bachem. "Solubility-Directed Development of Trileucine Process."[1] Bachem Technical Webinars.

          • Lucas, P., et al. (1999). "Protein deposition and stability in spray-dried powders."[1] Journal of Pharmaceutical Sciences. (Foundational work on surface activity of leucine peptides).

          • Wang, Y., et al. (2021). "Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance."[1] Pharmaceutics.[1] [1]

          Sources

          Leu-Leu-Leu-OH vs. L-leucine as a formulation excipient.

          Author: BenchChem Technical Support Team. Date: February 2026

          Initiating Search Strategy

          I'm currently engaged in a deep dive, initiating targeted Google searches. My focus is laser-sharp on Leu-Leu-Leu-OH (Tri-L-leucine) and L-leucine as formulation excipients. I'm keen on their physicochemical properties, influence on protein/peptide stability, solubility, and reported drug delivery effects. I will proceed with a rigorous analysis of gathered data.

          Developing Comparative Analysis

          I've expanded my search to gather comparative aspects, specifically comparing how Tri-L-leucine and L-leucine function regarding preventing aggregation, improving solubility, and as surfactants or bulking agents. I'm focusing on reliable data and protocols. My approach is to introduce the molecules, and then compare their formulation properties in detail, including tabular presentations of data. I'm also preparing experimental protocols for characterization assays.

          Expanding Search and Analysis

          I'm now expanding searches to solidify the details. I plan to construct the guide by introducing both molecules and then presenting a detailed comparison of their formulation properties, using data tables for clarity. Experimental protocols for characterization assays will be detailed. Also, I'm integrating Graphviz diagrams to visualize experimental workflows. The plan is to create the text with in-text citations.

          Technical Guide: Trileucine vs. Traditional Peptide Excipients in Pulmonary Drug Delivery

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary In the engineering of respirable dry powders, Trileucine (L-Leu-L-Leu-L-Leu) has emerged as a superior alternative to the traditional excipient L-Leucine. While L-Leucine relies on a crystalline shell mechanism to improve powder dispersibility, Trileucine utilizes a unique amorphous shell formation driven by rapid surface enrichment. This guide details the physicochemical superiority of Trileucine in stabilizing labile biologics (proteins, phages) and high-dose antibiotics, offering a high glass transition temperature (

          
          ) that confers exceptional room-temperature stability.[1][2]
          

          Part 1: The Physicochemical Arena

          The choice between Trileucine and other excipients is not merely about solubility; it is a decision between crystalline and amorphous stabilization strategies.

          Mechanism of Action: The Peclet Number Advantage

          The performance of Trileucine is governed by the Peclet number (

          
          ), a dimensionless number representing the ratio of the evaporation rate to the diffusion coefficient of the solute.
          
          
          
          

          Where

          
           is the evaporation rate and 
          
          
          
          is the diffusion coefficient.
          • Trileucine: Due to its low aqueous solubility (~6.8 mg/mL at neutral pH) and high molecular weight, Trileucine has a high

            
            . It enriches rapidly at the droplet surface during drying, forming a "skin" before the droplet solidifies.
            
          • L-Leucine: While also surface-active, L-Leucine tends to crystallize.[3] If the crystallization kinetics are slower than the drying rate, it may fail to form a continuous shell, or it may induce phase separation that exposes the sensitive drug cargo.

          Diagram 1: Shell Formation Mechanism

          The following diagram illustrates the divergent pathways of droplet drying for Trileucine (Amorphous Shell) versus L-Leucine (Crystalline Shell).

          ShellFormation cluster_Leu L-Leucine Pathway cluster_Tri Trileucine Pathway Droplet Atomized Droplet (Drug + Excipient) Evap Solvent Evaporation (Surface Recession) Droplet->Evap Leu_Sat Supersaturation Evap->Leu_Sat Low Pe Tri_Enrich Rapid Surface Enrichment (High Pe) Evap->Tri_Enrich High Pe Leu_Cryst Crystallization Leu_Sat->Leu_Cryst Leu_Result Crystalline Shell (Risk: Phase Separation) Leu_Cryst->Leu_Result Tri_Glass Vitrification (Tg ~104°C) Tri_Enrich->Tri_Glass Tri_Result Amorphous Skin (Rugose, Low Density) Tri_Glass->Tri_Result

          Figure 1: Mechanistic divergence in spray drying. Trileucine forms a stable amorphous glass skin, whereas Leucine forms a crystalline shell.[4]

          Part 2: Head-to-Head Comparison

          Trileucine vs. L-Leucine (The Standard)

          L-Leucine is the industry standard for reducing cohesiveness in dry powder inhalers (DPIs). However, its crystalline nature can be detrimental to co-formulated biologics.

          FeatureL-LeucineTrileucineAdvantage
          Solid State CrystallineAmorphousTrileucine: Better miscibility with amorphous biologics.
          Glass Transition (
          
          
          )
          N/A (Melting point ~293°C)
          
          
          Trileucine: High
          
          
          ensures stability at room temp.[1][2][5][6]
          Solubility (pH 7) ~22 mg/mL~6.8 mg/mLTrileucine: Lower solubility drives faster surface enrichment.
          Moisture Protection Moderate (Crystal barrier)High (Amorphous skin)Trileucine: Superior protection against humidity-induced fusion.
          Particle Morphology Collapsed, crystallineCorrugated, RugoseTrileucine: Rugosity reduces inter-particle contact area (lowers Van der Waals forces).

          Key Data Point: In a comparative study on Colistin formulations, 10% w/w Trileucine provided superior moisture protection compared to 20% w/w L-Leucine , maintaining aerosol performance (Fine Particle Fraction) after exposure to 75% RH [1].

          Trileucine vs. HSA & Surfactants

          Human Serum Albumin (HSA) and Polysorbates are common stabilizers but carry risks of immunogenicity and oxidation.

          • Surface Activity: Trileucine reduces surface tension to

            
            , comparable to many surfactants, but without the oxidative risk of Polysorbates [2].
            
          • Bio-Shielding: Unlike surfactants which can strip proteins, Trileucine competes for the air-water interface, preventing protein unfolding (denaturation) during the atomization stress of spray drying.

          Part 3: Experimental Protocol

          To validate Trileucine's performance in your own lab, use the following self-validating protocol. This workflow is designed for a Büchi B-290 Mini Spray Dryer but is scalable.

          Diagram 2: Formulation & Processing Workflow

          Protocol Prep 1. Feedstock Preparation (Separate Dissolution) Mix 2. Mixing (Target pH 7.0 - 7.5) Prep->Mix Trileucine requires alkaline dissolution first Atom 3. Atomization (Two-Fluid Nozzle) Mix->Atom Feed Rate: 2-3 mL/min Dry 4. Drying Chamber (Inlet 120°C / Outlet 60°C) Atom->Dry Droplet Formation Collect 5. Cyclone Separation (High Efficiency) Dry->Collect Solidification Analyze 6. Analysis (XRD, SEM, Next Gen Impactor) Collect->Analyze

          Figure 2: Critical workflow for Trileucine co-spray drying. Note the pH-dependent dissolution step.[7]

          Step-by-Step Methodology
          • Stock Solution Preparation (Critical Step):

            • Trileucine: Dissolve Trileucine in dilute NaOH or phosphate buffer (pH > 7.5) to ensure complete solubility. It is poorly soluble in pure water.[6] Target concentration: 2–6 mg/mL.

            • API (Active): Dissolve API (e.g., protein, antibiotic) in water or weak buffer.

            • Mixing: Slowly add Trileucine solution to API solution. Adjust final pH to ~7.0. Observation Check: Solution must remain clear. Turbidity indicates premature precipitation.

          • Spray Drying Parameters (Büchi B-290):

            • Inlet Temperature:

              
               (Adjust based on protein thermal sensitivity).
              
            • Outlet Temperature: Maintain

              
               (Must be below Trileucine 
              
              
              
              of
              
              
              to prevent stickiness).
            • Atomizer Gas Flow: 600–750 L/h (High shear required for small droplets).

            • Feed Rate: 2–3 mL/min.

          • Characterization & Validation:

            • X-Ray Powder Diffraction (XRPD): Valid Trileucine formulations should show a "halo" pattern (amorphous). Sharp peaks indicate L-Leucine crystallization or phase separation.

            • SEM: Look for "raisin-like" (rugose) morphology. Smooth spheres indicate insufficient surface enrichment.

          Part 4: Critical Analysis & Recommendations

          When to use Trileucine?
          • High-Value Biologics: When the payload is a protein or phage susceptible to interfacial stress. Trileucine acts as a "sacrificial shield" at the interface [3].

          • High-Humidity Markets: When the final product requires resistance to moisture-induced recrystallization without foil-wrapping every blister.

          • Low-Density Requirements: When you need to lower the aerodynamic diameter (

            
            ) without reducing the geometric diameter (
            
            
            
            ) to avoid phagocytosis.
          When to stick with L-Leucine?
          • Cost-Sensitive Generics: L-Leucine is significantly cheaper.

          • Strictly Crystalline APIs: If the API is highly crystalline and stable, the amorphous benefit of Trileucine is less critical.

          References

          • Huang, Y., et al. (2025).[7][8] Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. Pharmaceutics.

          • Lechuga-Ballesteros, D., et al. (2008).[2][6] Trileucine improves aerosol performance and stability of spray-dried powders for inhalation.[2][5][6][7][9] Journal of Pharmaceutical Sciences.

          • Vehring, R. (2008).[2] Pharmaceutical Particle Engineering via Spray Drying. Pharmaceutical Research.

          • Sibum, I., et al. (2019). Dispersibility and Storage Stability Optimization of High Dose Isoniazid Dry Powder Inhalation Formulations with L-Leucine or Trileucine. Pharmaceutics.

          Sources

          A Comparative Guide to the Bioanalytical Method Validation for Trileucine

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of drug development and metabolic research, the precise quantification of small peptides in biological matrices is paramount. Trileucine, a tripeptide composed of three leucine residues, presents a unique analytical challenge due to its physicochemical properties and its potential physiological roles. This guide, departing from rigid templates, offers a deep dive into the validation of a bioanalytical method for trile-ucine, structured to provide both a practical framework and a critical understanding of the underlying scientific principles. As a senior application scientist, my aim is to blend technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system grounded in authoritative regulatory standards.

          The Analytical Imperative: Why a Validated Method for Trileucine Matters

          Trileucine is increasingly investigated for its role as a pharmaceutical excipient, particularly in formulations for pulmonary delivery, where it can enhance aerosol performance and stability.[1][2] Beyond its formulation applications, as a small peptide, its absorption, distribution, metabolism, and excretion (ADME) characteristics are of significant interest in pharmacokinetic (PK) and toxicokinetic (TK) studies. A validated bioanalytical method is not merely a procedural formality; it is the cornerstone of reliable data, ensuring that the measured concentration of trile-ucine in a biological sample accurately reflects its true concentration.[3][4] This is critical for making informed decisions in drug development, from preclinical safety assessments to clinical efficacy trials.

          The validation process, as outlined by the International Council for Harmonisation (ICH) M10 guideline, provides a framework to demonstrate that a bioanalytical method is suitable for its intended purpose.[5][6] This involves a comprehensive evaluation of various method performance characteristics, which will be the focus of this guide.

          The Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

          For the quantification of trileucine in biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard. The high selectivity, sensitivity, and specificity of LC-MS/MS make it particularly well-suited for distinguishing trileucine from a complex mixture of endogenous compounds.[3][5] While other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are available, they often lack the sensitivity and selectivity required for low-concentration analytes in complex matrices and may necessitate derivatization steps.[4][7]

          The causality behind this choice lies in the fundamental principles of the technique. Liquid chromatography separates trileucine from other components in the sample based on its physicochemical properties (e.g., polarity, size). The separated trileucine is then ionized and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides two layers of mass filtering. The first stage selects the precursor ion (the ionized trileucine molecule), and the second stage fragments this ion and selects a specific product ion. This precursor-to-product ion transition is highly specific to trileucine, minimizing the risk of interference from other molecules and ensuring a highly selective and sensitive measurement.

          A Proposed Bioanalytical Method for Trileucine in Human Plasma

          Due to a lack of publicly available, fully validated methods specifically for trileucine in biological matrices, this guide proposes a robust LC-MS/MS method based on established principles for the analysis of similar small peptides and amino acids. This proposed method serves as a detailed starting point for researchers looking to develop and validate their own trileucine assay.

          Experimental Protocol: A Step-by-Step Guide

          Objective: To accurately and precisely quantify trileucine in human plasma.

          Materials:

          • Trileucine certified reference standard

          • Stable isotope-labeled trileucine (e.g., Trileucine-¹³C₆, ¹⁵N₃) as an internal standard (IS)

          • Human plasma (K₂EDTA as anticoagulant)

          • Acetonitrile (ACN), HPLC grade

          • Formic acid (FA), LC-MS grade

          • Water, ultrapure

          • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

          Instrumentation:

          • High-Performance Liquid Chromatography (HPLC) system

          • Tandem mass spectrometer with an electrospray ionization (ESI) source

          Procedure:

          • Preparation of Standards and Quality Control (QC) Samples:

            • Prepare a stock solution of trileucine in a suitable solvent (e.g., 50:50 ACN/water).

            • Prepare a stock solution of the internal standard (IS).

            • Serially dilute the trileucine stock solution with blank human plasma to prepare calibration standards at a minimum of six concentration levels.

            • Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

          • Sample Preparation (Solid Phase Extraction - SPE):

            • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the IS working solution.

            • Vortex briefly.

            • Condition the SPE cartridge with methanol followed by water.

            • Load the plasma sample onto the SPE cartridge.

            • Wash the cartridge with a weak organic solvent to remove interferences.

            • Elute the trileucine and IS from the cartridge with an appropriate elution solvent (e.g., a mixture of organic solvent and a strong acid or base).

            • Evaporate the eluate to dryness under a stream of nitrogen.

            • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

          • LC-MS/MS Analysis:

            • Chromatographic Conditions:

              • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

              • Mobile Phase A: 0.1% Formic Acid in Water.

              • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

              • Gradient elution to achieve separation of trileucine from potential interferences.

              • Flow Rate: 0.4 mL/min.

              • Injection Volume: 5 µL.

            • Mass Spectrometric Conditions:

              • Ionization Mode: Positive Electrospray Ionization (ESI+).

              • Monitor the specific precursor-to-product ion transitions for trileucine and its IS in Multiple Reaction Monitoring (MRM) mode.

          Visualizing the Workflow

          Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition & Processing LC_MS->Data Result Trileucine Concentration Data->Result

          Caption: Proposed workflow for the bioanalysis of trileucine in human plasma.

          Method Validation: A Deep Dive into the Pillars of Trustworthiness

          A bioanalytical method is only as reliable as its validation.[8] The following parameters, based on the ICH M10 guideline, must be thoroughly assessed to ensure the trustworthiness of the data generated.[9][10]

          • Selectivity and Specificity: The ability of the method to differentiate and quantify trileucine in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention time of trileucine and the IS.

          • Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision measures the reproducibility of the results. These are evaluated by analyzing the QC samples in multiple runs on different days.

          • Calibration Curve: This demonstrates the relationship between the instrument response and the concentration of trileucine. A linear regression analysis is typically used, and the correlation coefficient (r²) should be close to 1.

          • Lower Limit of Quantification (LLOQ): The lowest concentration of trileucine that can be quantified with acceptable accuracy and precision.

          • Stability: The stability of trileucine in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. This includes:

            • Freeze-Thaw Stability: Assesses the stability after repeated freezing and thawing cycles.

            • Short-Term Stability: Evaluates stability at room temperature for a period relevant to sample handling.

            • Long-Term Stability: Determines the stability under long-term storage conditions (e.g., -20°C or -80°C).

            • Stock Solution Stability: Confirms the stability of the stock solutions of trileucine and the IS.

          Comparative Analysis: LC-MS/MS vs. Alternative Methods

          While LC-MS/MS is the preferred method, it is instructive to compare it with other potential techniques to understand the rationale for its selection.

          FeatureLC-MS/MS (Proposed Method)HPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
          Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation followed by detection based on UV absorbance.Chromatographic separation of volatile derivatives followed by mass-based detection.
          Selectivity Very HighModerate to LowHigh
          Sensitivity Very High (ng/mL to pg/mL)Low (µg/mL)High
          Sample Preparation Protein precipitation and/or SPE.Often requires derivatization to introduce a chromophore.Requires derivatization to make trileucine volatile.
          Throughput HighModerateLow to Moderate
          Matrix Effects Potential for ion suppression or enhancement, requires careful management.Less susceptible to matrix effects on the signal itself, but co-eluting matrix components can interfere.Susceptible to matrix interferences.
          Cost High initial instrument cost.Lower initial instrument cost.Moderate initial instrument cost.

          Causality of Method Selection: The superior selectivity and sensitivity of LC-MS/MS are the primary drivers for its selection in a regulated bioanalytical environment. The ability to directly measure trileucine without derivatization significantly simplifies sample preparation and improves throughput compared to HPLC-UV and GC-MS. While matrix effects are a consideration for LC-MS/MS, they can be effectively managed through appropriate sample cleanup (like SPE) and the use of a stable isotope-labeled internal standard.

          Decision-Making Framework for Method Selection

          The choice of a bioanalytical method is not always straightforward and depends on the specific requirements of the study.

          Method_Selection Start Start: Need to Quantify Trileucine Req What are the study requirements? Start->Req Regulated Regulated Bioanalysis (GLP/GCP)? Req->Regulated High Selectivity & Specificity High_Sens High Sensitivity Required? Req->High_Sens Low Expected Concentrations Regulated->High_Sens No LCMS LC-MS/MS Regulated->LCMS Yes High_Sens->LCMS Yes HPLC_UV HPLC-UV (with derivatization) High_Sens->HPLC_UV No Other Consider other methods (e.g., GC-MS) HPLC_UV->Other If UV is not suitable

          Sources

          A Researcher's Guide to Modulating Protein Stability: From Pharmaceutical Excipients to Targeted Degradation

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth analysis of molecular strategies for influencing protein stability, with a special focus on the distinction between formulation excipients and targeted biological degradation. While the tripeptide trileucine plays a significant role in the pharmaceutical formulation of protein therapeutics, its function is primarily biophysical. This document will elucidate the established role of trileucine, and then pivot to the cutting-edge field of targeted protein degradation (TPD), offering a comparative analysis of different degradation strategies and the experimental protocols required for their validation.

          Part 1: The Established Role of Trileucine in Pharmaceutical Formulation

          Trileucine has emerged as a key excipient in the development of dry powder formulations for inhalation, particularly for protein-based drugs and other biotherapeutics. Its primary function is not to induce the degradation of specific proteins within the cell, but rather to enhance the stability and aerosol performance of the formulated drug product.

          The utility of trileucine stems from its unique physicochemical properties. It has low aqueous solubility, which is pH-dependent, and is highly surface-active.[1] During the spray-drying process, this surface activity allows trileucine to accumulate at the air-water interface of the atomized droplets. This enrichment on the particle surface leads to the formation of low-density, corrugated microparticles with reduced cohesiveness.[1][2] This morphology is highly advantageous for aerosol delivery to the deep lung.[1]

          A key comparative advantage of trileucine over the single amino acid leucine is its superior moisture protective effect and its tendency to remain in an amorphous state after spray drying.[2][3] While leucine can crystallize and offer some moisture protection, trileucine's amorphous nature and more efficient surface enrichment provide better stability and aerosol performance, especially under humid conditions.[2][3] This physical stabilization, preventing denaturation and aggregation, is crucial for maintaining the therapeutic efficacy of protein drugs.[1]

          Part 2: The Paradigm of Targeted Protein Degradation (TPD)

          Separate from the world of pharmaceutical excipients, a revolutionary therapeutic modality has emerged that directly co-opts the cell's natural machinery to eliminate disease-causing proteins. This approach, known as Targeted Protein Degradation (TPD), utilizes the Ubiquitin-Proteasome System (UPS), the primary pathway for selective protein degradation in eukaryotic cells.[4][5]

          The UPS operates through a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin chain to a target protein, marking it for destruction by the proteasome.[4][6] TPD leverages this system by using small molecules to artificially bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation.[][8] Two main classes of TPD molecules exist: molecular glues and Proteolysis-Targeting Chimeras (PROTACs).

          Molecular Glues: These are small, monovalent molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally interact.[9] The molecule essentially "glues" the two proteins together. A classic example is the immunomodulatory drug thalidomide and its derivatives (lenalidomide, pomalidomide), which bind to the E3 ligase Cereblon (CRBN) and induce the degradation of specific transcription factors like IKZF1 and IKZF3.[10][11]

          PROTACs: These are heterobifunctional molecules consisting of two distinct ligands connected by a flexible linker.[8][12] One ligand binds to the target POI, while the other binds to an E3 ligase (e.g., CRBN or VHL). By simultaneously binding both proteins, the PROTAC forms a ternary complex ("target protein - PROTAC - E3 ubiquitin ligase"), which facilitates the ubiquitination and degradation of the POI.[][12]

          PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Leucine_Signaling Leucine Leucine mTORC1 mTORC1 Complex Leucine->mTORC1 Activates FoxO3a FoxO3a Leucine->FoxO3a Inhibits (via phosphorylation) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy (Protein Degradation) mTORC1->Autophagy Degradation_Genes Protein Degradation Gene Expression FoxO3a->Degradation_Genes

          Caption: Simplified signaling pathway of leucine's effect on protein metabolism.

          Part 4: Essential Experimental Workflows for Studying Protein Degradation

          Validating the efficacy and mechanism of a potential protein degrader requires a suite of robust biochemical and cellular assays. The following protocols provide a self-validating system to quantify protein degradation, confirm the formation of the necessary protein complexes, and measure binding affinities.

          A. Western Blotting for Quantifying Protein Degradation

          This is the most direct method to measure the reduction in the total amount of a target protein in cells following treatment with a degrader.

          Experimental Workflow Diagram:

          Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-POI, anti-loading control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection & Imaging H->I J 10. Densitometry Analysis I->J

          Caption: Step-by-step workflow for Western Blot analysis.

          Step-by-Step Protocol:

          • Cell Treatment: Plate cells at an appropriate density. Treat with the degrader compound at various concentrations and for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

          • Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

          • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

          • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

          • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

          • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

          • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the Protein of Interest (POI) overnight at 4°C. Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

          • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

          • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

          • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Compare the normalized intensity in treated samples to the vehicle control to determine the percentage of protein degradation.

          B. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

          Co-IP is essential for demonstrating the key mechanism of a PROTAC: the formation of a ternary complex between the POI, the degrader, and the E3 ligase. [13][14][15] Experimental Workflow Diagram:

          CoIP_Workflow A 1. Cell Treatment (with PROTAC) B 2. Gentle Cell Lysis (non-denaturing buffer) A->B C 3. Pre-clearing Lysate (with beads) B->C D 4. Immunoprecipitation: Incubate with anti-POI Ab C->D E 5. Capture Complex: Add Protein A/G beads D->E F 6. Wash Beads E->F G 7. Elute Proteins F->G H 8. Western Blot Analysis (Probe for POI and E3 Ligase) G->H

          Caption: Step-by-step workflow for Co-Immunoprecipitation.

          Step-by-Step Protocol:

          • Cell Treatment: Treat cells with the degrader or vehicle control for a short duration (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs.

          • Lysis: Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease inhibitors.

          • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the POI (the "bait" protein) to form antibody-protein complexes.

          • Complex Capture: Add Protein A/G-conjugated agarose or magnetic beads to the lysate. The beads will bind to the antibody, thus capturing the entire protein complex.

          • Washing: Pellet the beads and wash several times with Co-IP buffer to remove non-specifically bound proteins.

          • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

          • Analysis by Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a Western blot. Probe separate membranes with antibodies against the POI (to confirm successful pulldown) and the specific E3 ligase (e.g., CRBN, VHL) to see if it was co-precipitated. An increased E3 ligase signal in the degrader-treated sample compared to the control indicates ternary complex formation.

          C. Surface Plasmon Resonance (SPR) for Measuring Binding Affinities

          SPR is a powerful biophysical technique used to measure the binding kinetics (kon and koff) and affinity (KD) of molecular interactions in real-time. [16][17]It is invaluable for characterizing the binary interactions between the degrader and the POI, and the degrader and the E3 ligase, as well as for confirming cooperative binding within the ternary complex. [18][19] Experimental Workflow Diagram:

          SPR_Workflow A 1. Immobilize Ligand (e.g., POI protein) on sensor chip B 2. Inject Analyte (e.g., PROTAC) at various concentrations A->B C 3. Association Phase: Monitor binding response B->C D 4. Dissociation Phase: Inject running buffer C->D E 5. Regeneration (if necessary) D->E F 6. Data Analysis: Fit sensorgrams to binding models E->F G 7. Determine kon, koff, KD F->G

          Caption: Step-by-step workflow for Surface Plasmon Resonance analysis.

          Step-by-Step Protocol:

          • Immobilization: Covalently attach one purified binding partner (the "ligand," e.g., the POI or the E3 ligase) to the surface of a sensor chip.

          • Analyte Injection: Flow a solution containing the other binding partner (the "analyte," e.g., the degrader molecule) across the chip surface at a constant flow rate.

          • Association: Monitor the change in the refractive index at the surface in real-time as the analyte binds to the immobilized ligand. This generates the association phase of the sensorgram.

          • Dissociation: Replace the analyte solution with a continuous flow of running buffer. Monitor the decrease in signal as the analyte dissociates from the ligand, generating the dissociation phase.

          • Data Analysis: Repeat the process for a range of analyte concentrations. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

          • Ternary Complex Validation: To assess cooperativity, the experiment can be performed by immobilizing the POI and injecting the E3 ligase in the absence and presence of the degrader. An enhanced binding signal in the presence of the degrader confirms cooperative ternary complex formation.

          Conclusion

          In the landscape of protein modulation, it is critical to distinguish between biophysical stabilization for drug delivery and targeted biological degradation for therapeutic intervention. Trileucine is a valuable tool in the former, enhancing the formulation of protein drugs. In contrast, the field of Targeted Protein Degradation, utilizing molecules like PROTACs and molecular glues, offers a powerful strategy to eliminate specific disease-causing proteins from within the cell. Understanding the distinct mechanisms—the metabolic signaling of nutrients like leucine versus the induced-proximity model of TPD—and mastering the experimental workflows to validate them are paramount for researchers and drug developers aiming to harness these powerful therapeutic modalities.

          References

          • (No Source Found)
          • ResearchGate. (2025). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation - ResearchGate. [Link]

          • Lechuga-Ballesteros, D., et al. (n.d.). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. [Link]

          • YouTube. (2021). Protein Degradation with Molecular Glue. [Link]

          • Frontiers for Young Minds. (2021). Targeted Degradation of Proteins — The Ubiquitin System. [Link]

          • (No Source Found)
          • Drug Hunter. (2022). The Molecular Glue Degrader Landscape in 2022. [Link]

          • (No Source Found)
          • Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. [Link]

          • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]

          • Wang, Y., et al. (n.d.). Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. [Link]

          • Shang, F., & Taylor, A. (n.d.). The triage of damaged proteins: degradation by the ubiquitin-proteasome pathway or repair by molecular chaperones. [Link]

          • (No Source Found)
          • PubMed. (2018). Leucine can modulate the expression of proteins related to protein degradation signalling under mTOR inhibition in C2C12 cells. [Link]

          • YouTube. (2025). Protein Degradation by Proteasome | Cell Biology Animation for CSIR NET and Life Science Exams. [Link]

          • ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

          • (No Source Found)
          • (No Source Found)
          • SpringerLink. (n.d.). Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC. [Link]

          • National Institutes of Health. (2025). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. [Link]

          • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]

          • PubMed. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]

          • (No Source Found)
          • Cellular and Molecular Biology. (2018). Leucine can modulate the expression of proteins related to protein degradation signalling under mTOR inhibition in C2C12 cells. [Link]

          • (No Source Found)
          • Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. [Link]

          • Portland Press. (2023). A beginner's guide to surface plasmon resonance. [Link]

          • Drug Discovery Chemistry. (2024). Degraders & Molecular Glues Part 1. [Link]

          • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

          • (No Source Found)
          • (No Source Found)
          • (No Source Found)
          • PubMed. (n.d.). Protein-Protein Interactions: Co-Immunoprecipitation. [Link]

          • (No Source Found)
          • (No Source Found)
          • ResearchGate. (2025). Protein Ligand Interactions Using Surface Plasmon Resonance. [Link]

          • (No Source Found)
          • (No Source Found)
          • (No Source Found)

          Sources

          In Vitro and In Vivo Correlation of Trileucine-Based Formulations

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the landscape of pulmonary drug delivery, the transition from traditional carriers (lactose) to engineered particles has been pivotal. Trileucine (L-Leucine-L-Leucine-L-Leucine) has emerged as a superior alternative to monomeric L-Leucine for spray-dried formulations.

          This guide objectively compares Trileucine against standard alternatives. The data indicates that while L-Leucine relies on crystallization to induce surface roughness, Trileucine utilizes a high-Tg amorphous shell formation mechanism . This distinction results in superior moisture protection, enhanced aerosolization (Fine Particle Fraction > 70%), and a more predictable in vitro-in vivo correlation (IVIVC) for sensitive biologics and hygroscopic small molecules.

          Part 1: Mechanistic Foundation & Comparative Analysis

          To understand the IVIVC of trileucine, one must first grasp the particle engineering mechanism. The performance of trileucine is governed by the Peclet Number (

          
          ) , a dimensionless number relating the evaporation rate of the droplet to the diffusion coefficient of the solute.
          
          The Shell Formation Mechanism

          Trileucine has a lower aqueous solubility (6.8 mg/mL) compared to L-Leucine (22 mg/mL). During spray drying, Trileucine reaches saturation at the droplet surface faster than the drug or other excipients (

          
          ). This creates a corrugated, low-density amorphous shell .
          
          • Trileucine: Forms a stable, amorphous glass (Tg

            
             104°C).[1][2][3][4] This high glass transition temperature prevents the "sticky" rubbery phase transition that causes powder agglomeration.
            
          • L-Leucine: Forms a crystalline shell. While this improves flow, the crystallization process can induce phase separation or destabilize sensitive biologics (e.g., proteins, phages) at the interface.

          Comparative Data: Trileucine vs. Alternatives[5][6][7][8]
          FeatureTrileucine L-Leucine Lactose Carrier
          Physical State Amorphous (High Tg)CrystallineCrystalline (with fines)
          Solubility (25°C) Low (6.8 mg/mL)Moderate (22 mg/mL)High
          Surface Morphology Corrugated (Rugose)Rough/CrystallineSmooth/Angular
          Moisture Tolerance High (Shell prevents fusion)Moderate (Crystal bridges form)Low (Hygroscopic caking)
          Biologic Stability Excellent (No crystal interface)Variable (Surface denaturation)Poor (requires cold chain)
          Aerosolization (FPF) 70% - 85% 50% - 65%15% - 30%

          Expert Insight: The amorphous nature of Trileucine is its "killer feature." Unlike Leucine, which can drive water out of the shell into the drug core (causing instability), Trileucine's amorphous shell acts as a kinetic barrier to moisture without the thermodynamic stress of crystallization.

          Part 2: In Vitro Characterization Protocols[7]

          Trustworthy IVIVC begins with self-validating in vitro protocols. The following workflows are standard for validating trileucine formulations.

          Aerosol Performance (The NGI Workflow)

          The Next Generation Impactor (NGI) is the gold standard for predicting lung deposition.

          • Device: Low-resistance DPI (e.g., RS01).[5]

          • Flow Rate: 60–90 L/min (to achieve 4 kPa pressure drop).

          • Key Metric: Fine Particle Fraction (FPF), defined as the percentage of particles with aerodynamic diameter (

            
            ) < 5.0 
            
            
            
            m.[5][6]

          Representative Data (Colistin Formulations):

          • Trileucine (10% w/w): FPF maintained at ~75% even after storage at 75% RH.

          • Leucine (20% w/w): FPF drops to ~65% under stress; requires higher mass load for equal effect.

          • Pure Drug: FPF < 30% (Severe agglomeration).[7]

          Diagram: Particle Formation Workflow

          The following diagram illustrates the critical "Shell Formation" process that dictates the downstream IVIVC.

          ShellFormation cluster_0 Droplet Phase cluster_1 Evaporation Kinetics cluster_2 Solid State Droplet Atomized Droplet (Drug + Trileucine) Evap Solvent Evaporation (High Peclet Number) Droplet->Evap Heat Applied Migrate Trileucine Surface Enrichment Evap->Migrate Tri-Leu Saturation Shell Amorphous Corrugated Shell Migrate->Shell Rapid Solidification Core Protected Drug Core Shell->Core Encapsulation

          Caption: Mechanism of Trileucine shell formation. High Peclet number drives Trileucine to the surface, creating a rugose, amorphous barrier.

          Part 3: In Vivo Performance & IVIVC

          The correlation between the NGI data (In Vitro) and animal/human data (In Vivo) for trileucine formulations is driven by aerodynamic efficiency rather than permeation enhancement.

          In Vivo Pharmacokinetics (PK)

          Studies utilizing rat (intratracheal) and dog (inhalation) models demonstrate that Trileucine formulations significantly alter the

          
           and 
          
          
          
          compared to standard blends, primarily due to higher lung deposition.
          • Deposition Efficiency: Trileucine formulations consistently show 2-3x higher lung deposition compared to lactose blends.

          • Safety Profile: In vitro cytotoxicity assays (H441 lung epithelial cells) confirm that Trileucine does not disrupt membrane integrity (TEER values remain stable). This confirms that increased bioavailability is due to better delivery, not tissue damage.

          The IVIVC Bridge

          The correlation is established through the Aerodynamic Diameter (

          
          ) .
          
          • In Vitro Input: NGI Stage 3-5 deposition (1–5

            
            m).
            
          • Translation: Mathematical modeling (e.g., MPPD model) predicts regional deposition.

          • In Vivo Output: Plasma concentration (

            
            ) correlates linearly with the NGI "Fine Particle Dose" (FPD).
            

          Data Summary: IVIVC Reliability

          ParameterIn Vitro (NGI)In Vivo (Rat Model)Correlation Status
          Dispersibility High FPF (>70%)High Lung DoseStrong Positive
          Dissolution Rapid (Amorphous)Rapid Absorption (
          
          
          )
          Positive
          Permeation Unchanged (H441)No InflammationSafety Validated
          Diagram: IVIVC Workflow

          This flowchart details the validated pathway for establishing correlation.

          IVIVC cluster_vitro In Vitro Characterization cluster_vivo In Vivo Performance Formulation Trileucine Formulation NGI NGI Impactor (FPF Measurement) Formulation->NGI Dissolution Franz Cell Dissolution Formulation->Dissolution Model Mathematical Deposition Model NGI->Model Aerodynamic Distribution PK Systemic PK (Cmax, AUC) Dissolution->PK Rate Limiting Step Deposition Lung Deposition (Scintigraphy) Deposition->PK Absorption Model->Deposition Predicts

          Caption: The IVIVC workflow linking NGI aerodynamic data to in vivo pharmacokinetic outcomes via deposition modeling.

          Part 4: Conclusion

          Trileucine represents a significant advancement over L-Leucine for high-performance DPIs. Its ability to form a high-Tg amorphous shell solves the two biggest challenges in pulmonary delivery: moisture sensitivity and biologic instability .

          For researchers, the IVIVC is robust: optimization of the Fine Particle Fraction (FPF) on an NGI directly translates to improved lung deposition and bioavailability in vivo, without the confounding variable of membrane permeation enhancement or cytotoxicity.

          References

          • Lechuga-Ballesteros, D., et al. (2008). "Trileucine Improves Aerosol Performance and Stability of Spray-Dried Powders for Inhalation."[4][5][6] Journal of Pharmaceutical Sciences.

          • Huang, Y., et al. (2025). "Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation." Pharmaceutics.[1][3][4][8][5][9][6]

          • Ordoubadi, M., et al. (2021). "Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles."[7] Journal of Controlled Release.

          • Vehring, R. (2008). "Pharmaceutical Particle Engineering via Spray Drying."[5] Pharmaceutical Research.

          • Carrigy, N.B., et al. (2019). "Trileucine and Pullulan Improve Anti-Campylobacter Bacteriophage Stability in Engineered Spray-Dried Microparticles." Annals of Biomedical Engineering.

          Sources

          A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Leu-Leu-Leu-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals, the robust characterization of therapeutic peptides is paramount. The tripeptide L-leucyl-L-leucyl-L-leucine (Leu-Leu-Leu-OH) serves as a valuable model for understanding the analytical challenges inherent in peptide quantification and purity assessment. This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive analysis of Leu-Leu-Leu-OH, emphasizing the principles of cross-validation to ensure data integrity and regulatory compliance.

          The Critical Need for Orthogonal Analytical Approaches

          In the landscape of pharmaceutical development, relying on a single analytical method is a risky proposition. Each technique possesses inherent biases and limitations. Cross-validation, the practice of using multiple, distinct analytical methods to analyze the same sample, provides a more complete and reliable picture of a substance's identity, purity, and stability.[1] This is particularly crucial for peptides like Leu-Leu-Leu-OH, which can be subject to various modifications such as racemization, hydrolysis, and aggregation.[1] By employing orthogonal methods—techniques that rely on different separation and detection principles—we can be confident in the accuracy and robustness of our analytical data package.

          This guide will explore three complementary techniques for the analysis of Leu-Leu-Leu-OH:

          • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: A workhorse for purity and stability-indicating assays.

          • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For high-sensitivity quantification and unequivocal identification.

          • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To resolve potential diastereomeric impurities.

          Method 1: Stability-Indicating RP-HPLC with UV Detection

          Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis, prized for its robustness and resolving power. For Leu-Leu-Leu-OH, a well-developed RP-HPLC method can serve as the primary tool for determining purity and monitoring degradation products, making it a stability-indicating method.

          The "Why" Behind the Method

          The principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically C18-functionalized silica) and a polar mobile phase. The hydrophobic side chains of the three leucine residues in Leu-Leu-Leu-OH will interact strongly with the C18 stationary phase. By gradually increasing the proportion of a less polar organic solvent (like acetonitrile) in the mobile phase, we can elute the peptide and its impurities based on their relative hydrophobicity. UV detection, typically at a low wavelength (e.g., 210-220 nm) where the peptide bond absorbs, provides a simple and reliable means of quantification.

          To ensure the method is stability-indicating, forced degradation studies are essential.[2][3][4][5][6] By subjecting Leu-Leu-Leu-OH to stress conditions such as acid, base, oxidation, heat, and light, we can generate potential degradation products and ensure the HPLC method can separate them from the parent peptide.[2][3][4][5][6][7]

          Experimental Protocol: RP-HPLC

          Instrumentation:

          • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

          Chromatographic Conditions:

          • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

          • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

          • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

          • Gradient: A linear gradient tailored to the separation, for example:

            • 0-5 min: 95% A, 5% B

            • 5-25 min: Gradient to 60% A, 40% B

            • 25-30 min: Gradient to 95% A, 5% B

            • 30-35 min: Re-equilibration at 95% A, 5% B

          • Flow Rate: 1.0 mL/min.

          • Column Temperature: 30 °C.

          • Detection Wavelength: 214 nm.

          • Injection Volume: 10 µL.

          Sample Preparation:

          • Prepare a stock solution of Leu-Leu-Leu-OH in Mobile Phase A at a concentration of 1 mg/mL.

          • For linearity studies, create a series of dilutions from the stock solution.

          • For forced degradation, subject the stock solution to the following conditions:

            • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

            • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

            • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

            • Neutralize the acid and base-stressed samples before injection.

          Data Presentation: Validation Parameters (ICH Q2(R1))
          Validation ParameterAcceptance CriteriaExpected Performance for Leu-Leu-Leu-OH
          Specificity The method should resolve the main peak from degradation products and potential impurities.Peak purity analysis by DAD should show no co-eluting peaks.
          Linearity Correlation coefficient (r²) ≥ 0.999Linear range of 10-150 µg/mL.[8][9]
          Accuracy 98.0% - 102.0% recoveryDetermined by spiking a known amount of Leu-Leu-Leu-OH into a placebo.
          Precision (Repeatability & Intermediate) RSD ≤ 2.0%Six replicate injections of the standard should meet this criterion.
          Limit of Detection (LOD) Signal-to-noise ratio of 3:1Typically in the low ng/mL range.
          Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1Typically in the mid-to-high ng/mL range.
          Robustness No significant changes in results with small variations in method parameters (e.g., pH, flow rate).Assessed by systematically varying chromatographic conditions.

          This table is a representation of typical acceptance criteria and expected performance. Actual results may vary.

          Visualization: RP-HPLC Workflow

          RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Leu-Leu-Leu-OH Sample HPLC RP-HPLC System (C18 Column, Gradient Elution) Sample->HPLC Standard Reference Standard Standard->HPLC Forced_Deg Forced Degradation Samples (Acid, Base, Oxidative) Forced_Deg->HPLC UV_Detector UV Detector (214 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification

          Caption: Workflow for the stability-indicating RP-HPLC analysis of Leu-Leu-Leu-OH.

          Method 2: High-Sensitivity Quantification by UPLC-MS/MS

          For applications requiring high sensitivity and specificity, such as pharmacokinetic studies or analysis in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[10][11][12][13]

          The "Why" Behind the Method

          UPLC utilizes smaller particle size columns (<2 µm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. The coupling of UPLC to a tandem mass spectrometer provides two levels of mass filtering. The first mass analyzer (Q1) selects the precursor ion (the protonated molecule of Leu-Leu-Leu-OH, [M+H]⁺). This ion is then fragmented in a collision cell (q2), and a specific fragment ion is monitored by the second mass analyzer (Q3). This Multiple Reaction Monitoring (MRM) approach is highly selective and significantly reduces background noise, enabling the detection of Leu-Leu-Leu-OH at very low concentrations. This is particularly advantageous when dealing with the matrix effects often encountered in biological samples.[13][14]

          Experimental Protocol: UPLC-MS/MS

          Instrumentation:

          • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

          Chromatographic Conditions:

          • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

          • Mobile Phase A: 0.1% Formic acid in water.

          • Mobile Phase B: 0.1% Formic acid in acetonitrile.

          • Gradient: A rapid gradient, for example:

            • 0-0.5 min: 98% A, 2% B

            • 0.5-2.0 min: Gradient to 50% A, 50% B

            • 2.0-2.5 min: Gradient to 98% A, 2% B

            • 2.5-3.0 min: Re-equilibration at 98% A, 2% B

          • Flow Rate: 0.4 mL/min.

          • Column Temperature: 40 °C.

          • Injection Volume: 5 µL.

          Mass Spectrometry Conditions:

          • Ionization Mode: Positive Electrospray Ionization (ESI+).

          • MRM Transitions:

            • Leu-Leu-Leu-OH: Precursor ion (Q1) m/z 357.3 → Product ion (Q3) m/z (a characteristic fragment, e.g., the b₂ ion at m/z 228.2).

            • Internal Standard (e.g., isotopically labeled Leu-Leu-Leu-OH): To be determined based on the available standard.

          • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

          Sample Preparation (for plasma samples):

          • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

          • Vortex for 1 minute to precipitate proteins.

          • Centrifuge at 14,000 rpm for 10 minutes.

          • Transfer the supernatant to a clean vial for injection.

          Data Presentation: Comparative Performance
          ParameterRP-HPLC with UVUPLC-MS/MS
          Primary Application Purity, stability, routine QCHigh-sensitivity quantification, bioanalysis
          Selectivity GoodExcellent
          Sensitivity (LOQ) ng/mL rangepg/mL range[10]
          Analysis Time ~35 minutes~3 minutes
          Matrix Tolerance ModerateHigh
          Cost & Complexity LowerHigher
          Visualization: UPLC-MS/MS Workflow

          UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Matrix (e.g., Plasma) Protein_Ppt Protein Precipitation (Acetonitrile + IS) Biological_Sample->Protein_Ppt Centrifugation Centrifugation Protein_Ppt->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC System (BEH C18 Column) Supernatant->UPLC ESI_Source ESI Source UPLC->ESI_Source Triple_Quad Triple Quadrupole MS (MRM Mode) ESI_Source->Triple_Quad MRM_Chromatogram MRM Chromatogram Triple_Quad->MRM_Chromatogram Integration Peak Area Integration MRM_Chromatogram->Integration Quantification Concentration Determination Integration->Quantification

          Caption: Workflow for the UPLC-MS/MS quantification of Leu-Leu-Leu-OH in a biological matrix.

          Method 3: Chiral HPLC for Diastereomeric Purity

          During peptide synthesis, racemization of amino acid residues can occur, leading to the formation of diastereomers. For Leu-Leu-Leu-OH, which contains three chiral centers, several diastereomers are possible (e.g., L-Leu-D-Leu-L-Leu). These diastereomers can have different biological activities and toxicities, making their separation and quantification critical.[1] Chiral HPLC is the definitive technique for this purpose.[15][16][17][18][19]

          The "Why" Behind the Method

          Chiral separation is achieved by using a chiral stationary phase (CSP).[17][18] The CSP creates a chiral environment where the enantiomers or diastereomers of the analyte can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for their broad applicability in separating a wide range of chiral compounds, including amino acids and peptides.[19]

          Experimental Protocol: Chiral HPLC

          Instrumentation:

          • HPLC system with a pump, autosampler, column thermostat, and UV/Vis detector.

          Chromatographic Conditions:

          • Column: A polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

          • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be Heptane:Ethanol (90:10, v/v) with 0.1% TFA.

          • Flow Rate: 0.5 - 1.0 mL/min.

          • Column Temperature: 25 °C.

          • Detection Wavelength: 214 nm.

          • Injection Volume: 10 µL.

          Sample Preparation:

          • Dissolve Leu-Leu-Leu-OH and any available diastereomeric standards in the mobile phase.

          Data Presentation: Expected Resolution

          The primary outcome of this method is the chromatographic separation of the L-Leu-L-Leu-L-Leu peak from any potential diastereomeric impurities. The resolution between peaks should be ≥ 1.5 to ensure accurate quantification.

          Visualization: Chiral Separation Principle

          Chiral_Separation cluster_column Chiral Stationary Phase (CSP) cluster_analytes Diastereomers in Mobile Phase cluster_interaction Diastereomeric Complex Formation cluster_elution Differential Elution CSP Chiral Selector LLL L-L-L Complex1 CSP-LLL Complex (More Stable) LLL->Complex1 Stronger Interaction LDL L-D-L Complex2 CSP-LDL Complex (Less Stable) LDL->Complex2 Weaker Interaction Elution_LLL LLL Elutes Later Complex1->Elution_LLL Elution_LDL LDL Elutes First Complex2->Elution_LDL

          Caption: Principle of diastereomer separation on a chiral stationary phase.

          Cross-Validation: Synthesizing the Data for a Complete Picture

          The true power of these methods is realized when they are used in concert for cross-validation.

          • The RP-HPLC method provides the primary assessment of purity and stability. Any degradation products observed can be further characterized.

          • UPLC-MS/MS can be used to confirm the identity of the main peak and any impurities detected by RP-HPLC by providing accurate mass information. Its high sensitivity also allows for the detection of trace-level impurities that may be missed by UV detection.

          • Chiral HPLC provides an orthogonal separation mechanism to RP-HPLC, specifically targeting stereoisomers that may co-elute with the main peak in the reversed-phase method.

          Visualization: Cross-Validation Workflow Logic

          Cross_Validation_Logic Start Leu-Leu-Leu-OH Sample Analysis RP_HPLC RP-HPLC Analysis (Purity & Stability) Start->RP_HPLC UPLC_MSMS UPLC-MS/MS Analysis (Identity & Sensitivity) Start->UPLC_MSMS Chiral_HPLC Chiral HPLC Analysis (Diastereomeric Purity) Start->Chiral_HPLC Decision Are Results Concordant? RP_HPLC->Decision UPLC_MSMS->Decision Chiral_HPLC->Decision Report Comprehensive Analytical Report Decision->Report Yes Investigate Investigate Discrepancies Decision->Investigate No

          Caption: Logical workflow for the cross-validation of analytical methods for Leu-Leu-Leu-OH.

          By integrating the results from these orthogonal methods, a comprehensive and scientifically sound understanding of the quality attributes of Leu-Leu-Leu-OH can be achieved. This multi-faceted approach not only ensures the reliability of the data but also provides a robust analytical package ready for regulatory scrutiny. The principles and methodologies outlined in this guide are grounded in the validation requirements set forth by the International Council for Harmonisation (ICH), ensuring that the analytical procedures are suitable for their intended purpose.[5][9][20][21][22]

          References

          • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

          • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

          • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

          • Neliti. (2018, April 19). Development And Validation Of Stability Indicating Hplc Method For Estimation Of Leuprolide Acetate In Its Parenteral Dosage. [Link]

          • ResearchGate. (2025, August 6). Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. [Link]

          • ResearchGate. (2019, November 23). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. [Link]

          • PubMed. (2012, March 5). Forced degradation study of thiocolchicoside: characterization of its degradation products. [Link]

          • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

          • PubMed. (2020, July 10). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. [Link]

          • MDPI. (2022, October 10). Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions. [Link]

          • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

          • YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]

          • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

          • PMC - NIH. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

          • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. [Link]

          • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

          • ResearchGate. (2025, August 9). Development and Validation of a Simple, Selective, and Accurate Reversed-Phase Liquid Chromatographic Method with Diode Array Detection (RP-HPLC/DAD) for the Simultaneous Analysis of 18 Free Amino Acids in Topical Formulations. [Link]

          • ResearchGate. (n.d.). Simultaneous RP-HPLC-DAD determination of dansyl amino acids in chemically treated human hair. [Link]

          • PMC - NIH. (n.d.). Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol. [Link]

          • PubMed. (2015, October 1). Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies. [Link]

          • PubMed. (2023, December 14). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. [Link]

          • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OFLEVAMISOLE IN PURE AND DOSAGE FORM. [Link]

          • Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1). [Link]

          • ResearchGate. (n.d.). Development of new clean-up method for UPLC–MS/MS analysis of leuprolide. [Link]

          • ACS Publications. (2026, February 3). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. [Link]

          • BioPharm International. (n.d.). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. [Link]

          Sources

          Inter-laboratory comparison of trileucine characterization methods

          Author: BenchChem Technical Support Team. Date: February 2026

          Inter-Laboratory Comparison Guide: Trileucine Characterization Protocols

          Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Quality Control Professionals in Pulmonary Drug Delivery.

          Executive Summary

          Trileucine (L-Leu-L-Leu-L-Leu) has emerged as a critical excipient in high-performance spray-dried powders for inhalation. Its ability to enrich at the particle surface (high Péclet number) creates a rugose, low-density shell that improves aerosol dispersibility and protects moisture-sensitive active pharmaceutical ingredients (APIs).

          However, inter-laboratory reproducibility remains a significant challenge. Variations in pH-dependent solubility , thermal history during DSC , and mobile phase additives in HPLC can lead to conflicting characterization data. This guide objectively compares standard vs. optimized methods, providing a harmonized protocol to ensure data integrity across different research and QC environments.

          Part 1: Chemical Purity & Assay (HPLC)

          The quantification of Trileucine is often complicated by its lack of distinct chromophores (relying on peptide bond absorption at ~210-220 nm) and its zwitterionic nature.

          Comparative Methodology: Standard vs. Optimized RP-HPLC

          Many labs utilize generic peptide gradients which fail to resolve Trileucine from synthesis byproducts or hydrolysis degradants.

          FeatureMethod A: Generic Peptide Protocol Method B: Optimized Trileucine Protocol (Recommended)
          Column C18, 5 µm (Standard)C18, 2.7 µm (Core-Shell) or 3.5 µm
          Mobile Phase A 0.1% TFA in Water0.05% TFA in Water (pH controlled)
          Mobile Phase B 0.1% TFA in Acetonitrile0.05% TFA in Acetonitrile
          Gradient 5% to 95% B (Linear)Isocratic or Shallow Gradient (e.g., 20-40% B)
          Detection UV 214 nmUV 210 nm (Max sensitivity)
          Inter-Lab Risk High baseline drift; poor resolution of stereoisomers.Robust; Core-shell particles reduce peak broadening.
          Expert Insight: The TFA Effect
          • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the charged amino and carboxyl groups. However, high concentrations (0.1%) can suppress MS signals if LC-MS is used for impurity identification.

          • Recommendation: For UV assays, Method B provides sharper peaks due to better mass transfer kinetics in core-shell columns. For LC-MS, switch TFA to Formic Acid (0.1%), though note that peak tailing may increase.

          Workflow Visualization: HPLC Analysis

          HPLC_Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.22 µm PVDF) Sample->Filter Remove particulates Inject Injection (10-20 µL) Filter->Inject Separate Separation (C18 Core-Shell) Inject->Separate Gradient Elution Detect Detection (UV 210 nm) Separate->Detect Data Data Processing (Integration & Purity Calc) Detect->Data

          Caption: Optimized HPLC workflow ensuring removal of aggregates before column injection.

          Part 2: Solid-State Analysis (DSC & XRPD)

          The physical stability of Trileucine is defined by its glass transition temperature (

          
          ) and crystallinity. Spray-dried Trileucine is typically amorphous with a high 
          
          
          
          (~104°C), but moisture absorption can plasticize the material, drastically lowering
          
          
          and triggering crystallization.
          Comparative Methodology: Thermal Analysis
          ParameterStandard DSC (Heat Only) Modulated DSC (mDSC)
          Principle Linear heating ramp (10°C/min).Sinusoidal heating superimposed on linear ramp.
          Detection Total Heat Flow.Separates Reversing (
          
          
          ) and Non-Reversing (Relaxation/Crystallization) Heat Flow.
          Sensitivity Low for weak
          
          
          ; often masked by enthalpy relaxation.
          High ; clearly resolves
          
          
          from relaxation peaks.
          Suitability Routine QC of crystalline raw material.Critical for amorphous spray-dried powders.
          Protocol: Accurate Measurement
          • Sample Prep: Handle in a humidity-controlled dry box (<5% RH). Hermetically seal T-zero aluminum pans.

          • Cycle 1 (Heat): Ramp from 0°C to 150°C at 10°C/min. Purpose: Erase thermal history.

          • Cool: Quench cool at 20-50°C/min to 0°C.

          • Cycle 2 (Heat): Ramp to 150°C. Result: Measure true

            
             of the amorphous phase.
            

          Why this matters: In inter-lab studies, Lab A (Standard DSC) might report a "melting" endotherm which is actually enthalpy relaxation, while Lab B (mDSC) correctly identifies the glass transition.

          Workflow Visualization: Thermal Analysis Logic

          DSC_Logic Start Start Analysis Check Is Sample Amorphous? Start->Check StdDSC Standard DSC (10°C/min) Check->StdDSC No (Crystalline) ModDSC Modulated DSC (mDSC) (±1°C/40s, 2°C/min) Check->ModDSC Yes (Spray Dried) Result1 Measure Melting Point (Tm) StdDSC->Result1 Result2 Measure Glass Transition (Tg) & Relaxation ModDSC->Result2

          Caption: Decision tree for selecting the correct thermal analysis mode based on material state.

          Part 3: Physical Stability & Surface Properties[1]

          Trileucine's function relies on its surface activity. Characterizing this requires understanding its behavior in solution and the solid state.

          Key Experiment: Dynamic Vapor Sorption (DVS)
          • Objective: Determine hygroscopicity and critical relative humidity (RH) for crystallization.

          • Protocol:

            • Isotherm: 0% to 90% RH in 10% steps at 25°C.

            • Equilibrium Criteria: dm/dt < 0.002% per minute.

            • Observation: Amorphous Trileucine may show a mass loss event at high RH (e.g., >70%) if it crystallizes and expels absorbed water (though it is generally non-hygroscopicity compared to sugars).

          • Inter-Lab Variance: Often caused by failing to dry the sample completely at 0% RH before starting the cycle.

          Self-Validating System: The Solubility-pH Check

          Before spray drying, labs must validate the feed solution.

          • Fact: Trileucine solubility is lowest at neutral pH (~6.8 mg/mL) and increases at high/low pH.

          • Validation Step: Measure pH of the feed solution. If pH < 5 or > 8, solubility increases, altering the Péclet number and potentially reducing surface enrichment efficiency. Standardize feed solution to pH 7.0-7.5 for consistent shell formation comparisons.

          References

          • Lechuga-Ballesteros, D., et al. (2008). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation.[1][2] Journal of Pharmaceutical Sciences.

          • Vehring, R. (2008). Pharmaceutical particle engineering via spray drying. Pharmaceutical Research.

          • TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry.

          • BenchChem. (2025).[3] Quantitative Analysis of Glycyl-L-leucine by High-Performance Liquid Chromatography (HPLC).

          • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD) for Pharmaceutical Characterization.

          Sources

          Safety Operating Guide

          Leu-Leu-Leu-OH proper disposal procedures

          Author: BenchChem Technical Support Team. Date: February 2026

          Leu-Leu-Leu-OH (L-Leucyl-L-leucyl-L-leucine) is a tripeptide generally classified as non-hazardous under GHS standards.[1][2] However, in a professional research environment, it must be handled as regulated chemical waste to ensure GLP/GMP compliance and environmental stewardship.

          • Do NOT dispose of down the sink (prevents biological oxygen demand loading).

          • Do NOT dispose of in regular office trash (prevents regulatory confusion).

          • Primary Disposal Path: Collect as solid chemical waste or segregate liquid waste based on the solvent used (e.g., DMSO vs. Aqueous).

          Chemical Profile & Risk Assessment

          To dispose of a chemical safely, you must understand its properties. Leu-Leu-Leu-OH is chemically stable but presents specific logistical challenges due to its physical nature.[1][2]

          PropertyDataOperational Implication
          Chemical Name L-Leucyl-L-leucyl-L-leucineTripeptide; biodegradable but high BOD potential.[1][2]
          CAS Number 3303-31-9Use this for waste manifest labeling.[1][2]
          Physical State White Powder / SolidDust generation risk during transfer.[1][2][3]
          Solubility Hydrophobic (Leucine-rich)Critical: May precipitate in aqueous drains, causing clogs.[1][2]
          RCRA Status Non-Listed (Not P, U, or D listed)Classified as "Non-Hazardous Chemical Waste" unless mixed with hazardous solvents.[1][2]
          The "Why" Behind the Protocol (Causality)

          While Leu-Leu-Leu-OH is not acutely toxic, we strictly prohibit sink disposal for two scientific reasons:

          • Biological Oxygen Demand (BOD): Peptides are nitrogen-rich nutrient sources. Releasing them into wastewater systems promotes bacterial overgrowth, which depletes oxygen and disrupts local water treatment efficacy [1].

          • Solubility Mismatch: This tripeptide is highly hydrophobic. If poured into a sink with cold aqueous flow, it is liable to precipitate out of solution, coating pipes and creating nucleation sites for future blockages.

          Standard Operating Procedures (SOPs)

          Protocol A: Solid Waste Disposal (Lyophilized Powder)

          Use this protocol for expired reagents, spilled powder, or empty vials.[1]

          • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

          • Transfer:

            • Wear standard PPE (Nitrile gloves, safety glasses, lab coat).[4]

            • Transfer the solid material carefully to avoid aerosolization.

            • Self-Validating Step: Wipe the exterior of the original vial with a damp Kimwipe. If the wipe remains clean, the transfer was clean. Place the Kimwipe in the waste jar as well.

          • Labeling:

            • Apply a hazardous waste label (yellow/orange tag).

            • Chemical Name: "L-Leucyl-L-leucyl-L-leucine (Solid)."[1][2]

            • Hazards: Check "Non-Hazardous" or "Irritant" (as a precaution for dust).

          • Storage: Cap tightly. Store in the "Solid Chemical Waste" satellite accumulation area until EHS pickup.

          Protocol B: Liquid Waste Disposal (Solutions)

          Use this protocol for experimental leftovers. The disposal stream is dictated by the solvent , not the peptide.[2]

          Step 1: Solvent Identification

          • Scenario A (Aqueous/Buffer): PBS, Water, Tris.

          • Scenario B (Organic): DMSO, Methanol, Ethanol (Common for hydrophobic peptides).

          Step 2: Segregation & Mixing

          • For Scenario A (Aqueous): Dispose in the "Non-Hazardous Aqueous" carboy.

          • For Scenario B (Organic): Dispose in the "Flammable/Organic" carboy.

            • Critical Warning: Do not mix DMSO waste with strong oxidizers (e.g., nitric acid waste), as this can cause an exothermic reaction.

          Step 3: Manifesting

          • Record the volume added to the carboy log sheet immediately.

          • List "Leu-Leu-Leu-OH (<1%)" as a constituent.[1][2]

          Decision Matrix & Workflow

          The following logic flow ensures you select the correct waste stream every time.

          Disposal_Protocol Start Start: Leu-Leu-Leu-OH Waste State_Check Physical State? Start->State_Check Solid_Branch Solid (Powder/Vials) State_Check->Solid_Branch Liquid_Branch Liquid (Solution) State_Check->Liquid_Branch Solid_Action Place in HDPE Jar Label: 'Non-Hazardous Solid' Solid_Branch->Solid_Action Solvent_Check Check Solvent Type Liquid_Branch->Solvent_Check Log Update Waste Log (List Peptide + Solvent) Solid_Action->Log Organic_Path Organic Solvent (DMSO, MeOH, EtOH) Solvent_Check->Organic_Path Aqueous_Path Aqueous Buffer (PBS, Water) Solvent_Check->Aqueous_Path Organic_Action Dispose in ORGANIC Waste Carboy Organic_Path->Organic_Action Aqueous_Action Dispose in AQUEOUS Waste Carboy Aqueous_Path->Aqueous_Action Organic_Action->Log Aqueous_Action->Log

          Figure 1: Decision matrix for Leu-Leu-Leu-OH disposal. Note that liquid disposal is solvent-dependent.[1][2]

          Emergency Procedures (Spill Response)

          In the event of a spill, Leu-Leu-Leu-OH poses a low risk, but proper cleanup prevents slip hazards and contamination.[2]

          • Assess: Ensure the spill is not mixed with other hazardous reagents.

          • Contain:

            • Powder: Cover with a damp paper towel to prevent dust dispersion. Sweep into a dustpan.

            • Liquid: Absorb with vermiculite or absorbent pads.

          • Clean: Wipe the area with 70% Ethanol and then water.

          • Dispose: Place all cleanup materials (gloves, paper towels, absorbent pads) into the Solid Chemical Waste container. Do not throw spill debris in the regular trash.[5]

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste.

          • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

          • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: L-Leucyl-L-leucyl-L-leucine.[1][2] (Product Number L0880).

            • [2]

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          Leu-Leu-Leu-OH
          Reactant of Route 2
          Reactant of Route 2
          Leu-Leu-Leu-OH

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.